1-(2-Fluoroethyl)pyrrolidine
Description
Contextual Significance of Fluoroalkylated Heterocycles in Medicinal Chemistry and Chemical Biology
The deliberate introduction of fluorine into organic compounds and the utilization of heterocyclic structures are two of the most powerful strategies in modern drug design. The combination of these features in fluoroalkylated heterocycles has led to the development of numerous successful therapeutic agents. researchgate.net
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in a wide array of biologically active molecules, including natural products and synthetic drugs. tandfonline.comfrontiersin.org Its significance in medicinal chemistry can be attributed to several key features:
Structural Versatility: The pyrrolidine ring is a non-planar, sp³-hybridized structure that allows for the creation of three-dimensional molecules, which can more effectively explore the binding pockets of biological targets. nih.govresearchgate.net This non-planarity, often referred to as "pseudorotation," contributes to increased 3D coverage. nih.govnih.gov
Stereochemical Complexity: The pyrrolidine scaffold can possess multiple stereogenic centers, leading to a variety of stereoisomers. This stereochemical diversity is crucial, as different stereoisomers can exhibit distinct biological profiles due to their differential interactions with enantioselective proteins. nih.govresearchgate.net
Physicochemical Properties: The pyrrolidine moiety can influence a molecule's lipophilicity and conformational rigidity, which in turn can enhance pharmacokinetic properties such as bioavailability and metabolic stability. tandfonline.com
Broad Biological Activity: Pyrrolidine-containing compounds have demonstrated a vast range of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antidiabetic properties. tandfonline.comfrontiersin.org
The pyrrolidine nucleus is one of the most favored scaffolds in pharmaceutical sciences and is present in numerous FDA-approved drugs. tandfonline.comnih.gov Its utility extends beyond medicinal chemistry, as it is also widely used as a ligand for transition metals and as an organocatalyst in asymmetric synthesis. nih.gov
The introduction of fluorine into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. nih.govbeilstein-journals.org Fluorine's unique characteristics are the basis for its profound impact:
High Electronegativity: As the most electronegative element, fluorine can significantly alter the electronic properties of a molecule, influencing its acidity, basicity, and dipole moment. beilstein-journals.orgnumberanalytics.com
Small Atomic Radius: Fluorine's small size, comparable to that of a hydrogen atom, allows it to act as a bioisostere for hydrogen, often with minimal steric perturbation. numberanalytics.com
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This can lead to increased metabolic stability and a longer biological half-life for fluorinated drugs. nih.govnih.gov
Modulation of Lipophilicity: The introduction of fluorine can alter a molecule's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and multipolar interactions, which can lead to increased binding affinity and potency. nih.govnih.gov
The strategic placement of fluorine atoms can lead to improved efficacy, safety, and pharmacokinetic profiles of drug candidates. numberanalytics.com It is estimated that approximately 20-25% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.comekb.eg
Historical Perspective on the Development of Fluoroethyl-Substituted Nitrogen Heterocycles
The development of fluoroethyl-substituted nitrogen heterocycles is intertwined with the broader history of organofluorine chemistry and the evolution of fluorination methods. The initial synthesis of such compounds was often challenging due to the reactive nature of many fluorinating agents. Early methods for introducing fluorine were often harsh and lacked selectivity.
A significant advancement in the field was the development of milder and more selective fluorinating reagents. The history of N-F fluorinating agents, for instance, showcases a chronological progression from highly reactive reagents to more manageable and versatile ones, such as N-fluoropyridinium salts and Selectfluor®. beilstein-journals.orgnih.gov These developments made the synthesis of specifically fluorinated heterocycles more accessible.
The synthesis of fluorinated pyrazoles, for example, was advanced through nucleophilic substitution reactions, which proved to be a key pathway for creating these important building blocks for drug discovery. ekb.eg Similarly, the development of methods for the synthesis of fluorinated pyrrolidines and piperidines has been an active area of research. tandfonline.com The ability to introduce a fluoroethyl group onto a nitrogen heterocycle like pyrrolidine has been facilitated by the availability of suitable fluoroethylating agents and a deeper understanding of reaction mechanisms. The use of fluoroalkyl amino reagents (FARs) has also emerged as a powerful tool for introducing fluoroalkyl groups onto heterocyclic derivatives. nih.gov
Scope and Research Focus on 1-(2-Fluoroethyl)pyrrolidine Derivatives
Research into this compound derivatives has been driven by the desire to combine the beneficial properties of the pyrrolidine scaffold with the unique effects of the fluoroethyl group. The focus of this research has been multifaceted:
Synthesis and Characterization: A primary focus has been the development of efficient synthetic routes to this compound and its derivatives. This includes the exploration of various synthetic strategies and the characterization of the resulting compounds using techniques such as NMR and mass spectrometry. tandfonline.comrsc.org
Biological Evaluation: A significant area of research involves the evaluation of the biological activity of these compounds. For instance, derivatives of this compound have been investigated for their potential as enzyme inhibitors, such as inhibitors of caspases involved in apoptosis. researchgate.net Other studies have explored their potential as sodium channel blockers for the treatment of ischemic stroke. nih.gov
Structure-Activity Relationship (SAR) Studies: Researchers have conducted SAR studies to understand how modifications to the this compound scaffold affect its biological activity. This includes investigating the impact of substituents on the pyrrolidine ring and the fluoroethyl group. nih.gov
Applications in Medicinal Chemistry: The ultimate goal of much of this research is the development of new therapeutic agents. Derivatives of this compound have been explored for their potential in treating a range of diseases, including cancer and neurological disorders. ekb.egsmolecule.com
The compound this compound itself serves as a valuable building block in the synthesis of more complex molecules. nih.gov Its unique combination of a pyrrolidine ring and a fluoroethyl group makes it an attractive starting material for the creation of novel compounds with potential applications in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12FN |
|---|---|
Molecular Weight |
117.16 g/mol |
IUPAC Name |
1-(2-fluoroethyl)pyrrolidine |
InChI |
InChI=1S/C6H12FN/c7-3-6-8-4-1-2-5-8/h1-6H2 |
InChI Key |
XPNDMPZJUBLQEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCF |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Fluoroethyl Pyrrolidine and Its Derivatives
Established Synthetic Routes to the Pyrrolidine (B122466) Core
The pyrrolidine ring is a ubiquitous scaffold in numerous natural products and pharmaceutical agents. nih.gov Its synthesis has been extensively studied, leading to a diverse array of methodologies. These can be generally classified into strategies that construct the ring from acyclic precursors (ring-closing strategies) and those that modify a pre-existing pyrrolidine ring (post-cyclization functionalization).
Ring-Closing Strategies
The formation of the pyrrolidine ring from linear precursors is a cornerstone of heterocyclic chemistry. These methods offer the advantage of installing desired substitution patterns during the ring-forming process.
[3+2] Cycloaddition Reactions: One of the most powerful methods for constructing the pyrrolidine skeleton is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile (typically an alkene). mdpi.com This approach allows for the direct and often stereocontrolled formation of the five-membered ring. The reaction can be catalyzed by various metals, enabling the synthesis of highly functionalized and enantiomerically pure pyrrolidines. nih.gov
Intramolecular Cyclization: Numerous strategies rely on the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a suitable electrophilic carbon center. This can involve the cyclization of amino alcohols, amino ketones, or the intramolecular amination of unactivated C-H bonds, often catalyzed by copper or rhodium complexes. organic-chemistry.org For instance, the cyclization of acyclic amino alcohols can be promoted by acid, obviating the need for complex protection/deprotection sequences. organic-chemistry.org
Ring-Closing Metathesis (RCM): Alkene metathesis, particularly ring-closing metathesis, provides an efficient route to pyrrolidine precursors (pyrrolines) from acyclic diene amines. Subsequent reduction affords the saturated pyrrolidine ring. This method is valued for its functional group tolerance.
Radical Cyclizations: Iminyl radical cyclizations represent another important strategy. These reactions involve the 5-exo-trig cyclization of an iminyl radical onto a tethered alkene, which can then be trapped to form a functionalized pyrroline, a direct precursor to pyrrolidines.
Post-Cyclization Functionalization
Alternatively, the synthesis can begin with a readily available pyrrolidine derivative, such as L-proline or 4-hydroxyproline, which serves as a chiral pool starting material. mdpi.com This approach is common in the synthesis of complex, optically pure molecules. The pre-formed ring can be functionalized at various positions. The nitrogen atom, being a secondary amine, is nucleophilic and represents a primary site for substitution, a key aspect for the synthesis of 1-(2-Fluoroethyl)pyrrolidine. nih.gov
Approaches for Fluoroethyl Group Introduction to Pyrrolidine Nitrogen
The introduction of the fluoroethyl moiety is the defining step in the synthesis of the target compound. This can be achieved by direct alkylation of the pyrrolidine nitrogen or by incorporating the fluoroethyl group into a precursor that is subsequently cyclized.
Direct N-Fluoroethylation Strategies
Direct N-fluoroethylation involves the reaction of pyrrolidine with a reagent that delivers the 2-fluoroethyl group. This is a classic nucleophilic substitution reaction where the secondary amine of the pyrrolidine ring acts as the nucleophile.
A plausible and straightforward method involves the N-alkylation of pyrrolidine with a 2-fluoroethyl electrophile. Common alkylating agents for this purpose would include 1-bromo-2-fluoroethane (B107303) or, more effectively, 2-fluoroethyl tosylate. The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the acid generated during the reaction. The choice of solvent can range from polar aprotics like acetonitrile (B52724) or DMF to alcohols. The higher reactivity of tosylates as leaving groups compared to halides generally allows for milder reaction conditions.
| Reagent | Base | Solvent | Conditions | Outcome |
| 2-Fluoroethyl tosylate | K₂CO₃ | Acetonitrile | Reflux | N-alkylation |
| 1-Bromo-2-fluoroethane | Triethylamine | DMF | 50-80 °C | N-alkylation |
This interactive table outlines general conditions for direct N-alkylation based on standard organic synthesis principles.
Precursor Synthesis and Subsequent Cyclization Involving Fluoroethyl Moieties
An alternative to direct alkylation is to construct the pyrrolidine ring from an acyclic precursor that already contains the N-(2-fluoroethyl) group. This strategy allows for greater control over the final substitution pattern of the ring.
A hypothetical but viable route would begin with 2-fluoroethylamine . This primary amine can undergo a double alkylation with a 1,4-dihalobutane, such as 1,4-dibromobutane, under basic conditions to directly form this compound via tandem N-alkylation and subsequent intramolecular cyclization.
Alternatively, a precursor like N-(2-fluoroethyl)-4-aminobutan-1-ol could be synthesized. This amino alcohol can then be cyclized under acidic conditions (e.g., using sulfuric acid) or via activation of the hydroxyl group (e.g., conversion to a tosylate or halide) followed by intramolecular nucleophilic substitution to close the ring. This approach is a well-established method for forming cyclic amines from amino alcohol precursors. organic-chemistry.org
| Precursor | Reagent(s) | Key Step |
| 2-Fluoroethylamine + 1,4-Dihalobutane | Base (e.g., K₂CO₃) | Tandem N-alkylation/Intramolecular Cyclization |
| N-(2-fluoroethyl)-4-aminobutan-1-ol | H₂SO₄ or SOCl₂ then base | Dehydrative Cyclization or Activation/Cyclization |
This interactive table presents plausible synthetic routes involving precursor synthesis and cyclization.
Radiochemical Synthesis for 18F-Labeling
The synthesis of the isotopically labeled compound, [¹⁸F]-1-(2-fluoroethyl)pyrrolidine, is of significant interest for applications in Positron Emission Tomography (PET). The short half-life of fluorine-18 (B77423) (t½ ≈ 109.7 min) necessitates rapid and efficient radiolabeling methods.
The most common strategy for introducing ¹⁸F into molecules of this type is through nucleophilic substitution using [¹⁸F]fluoride. Direct labeling of pyrrolidine is not feasible. Instead, a two-step "late-stage" radiofluorination approach is employed. This involves the preparation of a reactive [¹⁸F]fluoroethylating agent, which is then used to alkylate a suitable precursor.
A widely used and highly reactive agent is 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos). This intermediate is synthesized by reacting ethylene-1,2-ditosylate with [¹⁸F]fluoride, which is typically produced in a cyclotron and activated using a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) in the presence of a base such as potassium carbonate.
Once synthesized, the volatile [¹⁸F]FETos is distilled and reacted with the precursor of choice. For the synthesis of [¹⁸F]-1-(2-fluoroethyl)pyrrolidine, the precursor would be pyrrolidine itself. The N-alkylation reaction proceeds rapidly to yield the desired radiolabeled product, which is then purified for use.
| Step | Precursor | Reagent(s) | Product | Radiochemical Yield (RCY) |
| 1. Synthesis of Intermediate | Ethylene-1,2-ditosylate | [¹⁸F]F⁻/K₂₂₂/K₂CO₃ in Acetonitrile | 2-[¹⁸F]Fluoroethyl tosylate | High |
| 2. N-alkylation | Pyrrolidine | 2-[¹⁸F]Fluoroethyl tosylate | [¹⁸F]-1-(2-Fluoroethyl)pyrrolidine | Variable |
This interactive table summarizes the key steps in the radiochemical synthesis.
This method of using [¹⁸F]fluoroethylation is a well-established technique for labeling molecules containing phenolic, thiophenolic, carboxylic, and amine functionalities for PET imaging.
Advanced Synthetic Techniques for this compound Derivatives
The synthesis of this compound and its derivatives benefits from a range of advanced organic chemistry techniques. These methods offer alternative pathways that can provide improved yields, novel structural analogs, or specific stereochemical outcomes. Key advanced techniques include radical-mediated reactions for constructing the core pyrrolidine ring, the use of highly acidic media to facilitate unique cyclizations, and electrochemical methods for regioselective functionalization.
Radical Reactions for Pyrrolidine Construction
Radical chemistry provides a powerful and versatile approach for the construction of heterocyclic systems, including the pyrrolidine ring. These methods are often characterized by mild reaction conditions and high tolerance for various functional groups. nih.gov Conventional radical approaches to pyrrolidines typically involve the generation of an iminyl radical, which then undergoes an intramolecular cyclization onto a carbon-carbon double bond. nih.gov
A conceptual approach for synthesizing a this compound precursor via a radical pathway could involve a C→N cyclization using an external radical donor. nih.gov For instance, a rationally designed alkene-substituted diazirine could serve as a precursor. The reaction would proceed by the selective addition of an external radical to either the C=C or N=N bond, followed by an intramolecular cyclization to form the pyrrolidine ring. This strategy allows for the potential introduction of diverse functional groups, including fluorinated moieties. nih.gov
Another relevant strategy is the Ti-catalyzed radical formal [3+2] cycloaddition of N-acylaziridines with alkenes. This redox-neutral reaction proceeds through a relay mechanism, harnessing radical intermediates for the selective cleavage of the C-N bond in the aziridine (B145994) and the formation of the new pyrrolidine ring. organic-chemistry.org
Table 1: Overview of Radical Approaches for Pyrrolidine Synthesis
| Method | Description | Key Features |
|---|---|---|
| Iminyl Radical Cyclization | Intramolecular N→C cyclization of an iminyl radical onto a C=C bond. nih.gov | Mild conditions, good functional group tolerance. nih.gov |
| C→N Cyclization from Diazirines | Selective radical addition to an alkene-substituted diazirine followed by intramolecular cyclization. nih.gov | Allows for product diversity through the use of external radical donors. nih.gov |
| Ti-catalyzed [3+2] Cycloaddition | Redox-relay cycloaddition between N-acylaziridines and alkenes. organic-chemistry.org | Utilizes readily available starting materials. organic-chemistry.org |
Superacid Chemistry in Fluorinated Pyrrolidine Synthesis (e.g., HF/SbF₅)
Superacids are exceptionally strong acids, with an acidity greater than that of 100% sulfuric acid. societechimiquedefrance.fr A prominent example is fluoroantimonic acid (HF/SbF₅), one of the strongest known superacids. wikipedia.orglibretexts.org These powerful catalytic systems can protonate even weak bases like hydrocarbons and facilitate reactions that are inaccessible under conventional acidic conditions. libretexts.org
In the context of fluorinated nitrogen heterocycles, superacid chemistry, particularly with HF/SbF₅, enables unique cyclization and hydrofluorination reactions through superelectrophilic activation. nih.gov This methodology has been successfully applied to the synthesis of tetrahydroquinolines and fluorinated arylamines. The mechanism involves the generation of highly reactive ammonium-carbenium dications as intermediates, which can then undergo selective anti-Markovnikov cyclization. nih.gov
Applying this principle to the synthesis of a this compound derivative could involve starting with an unsaturated amine precursor. In the superacid medium, the amine would be protonated, and the double bond could be activated to induce an intramolecular cyclization, ultimately forming the pyrrolidine ring. The extreme acidity of HF/SbF₅ can overcome the deactivating effect of the fluoroethyl group and drive the reaction toward the desired heterocyclic product. nih.gov
Table 2: Common Superacid Systems and Their Acidity
| Superacid System | Composition | Hammett Acidity Function (H₀) | Reference |
|---|---|---|---|
| Sulfuric Acid (100%) | H₂SO₄ | -12 | societechimiquedefrance.fr |
| Magic Acid | HSO₃F-SbF₅ | ~ -23 | societechimiquedefrance.frlibretexts.org |
| Fluoroantimonic Acid | HF-SbF₅ | < -28 | societechimiquedefrance.frlibretexts.org |
Regioselective Anodic Methoxylation of N-(Fluoroethyl)amines
Anodic oxidation offers an electrochemical method for the selective functionalization of organic molecules. acs.org The regioselective anodic methoxylation of N-(fluoroethyl)amines is a valuable technique for preparing highly useful fluoroalkylated building blocks that would be difficult to synthesize using other methods. acs.orgacs.org
When N-alkyl-N-(2-fluoroethyl)amines are subjected to anodic oxidation in methanol, methoxylation occurs regioselectively at the α-position of the non-fluorinated alkyl group. acs.org This outcome is contrary to what is observed in the corresponding non-fluorinated amines, where methoxylation often occurs at the α-position of both alkyl groups. The presence of the electron-withdrawing fluorine atom deactivates the adjacent methylene (B1212753) group toward oxidation, thereby directing the reaction to the other N-alkyl substituent. acs.orgacs.org This electrochemical approach avoids the need for costly reagents and often proceeds under mild conditions. acs.org
The process can be accelerated by using site-isolated heterogeneous bases, such as silica (B1680970) gel-supported bases. lookchem.comelsevierpure.com These solid bases can facilitate the deprotonation step following the initial electron transfer at the anode without being consumed by oxidation themselves, leading to improved reaction efficiency. lookchem.com
Diastereoselective and Enantioselective Synthesis of this compound Stereoisomers
The synthesis of specific stereoisomers of substituted pyrrolidines is of great interest, as biological activity is often dependent on the precise three-dimensional arrangement of atoms. nih.govnih.gov Several powerful methods exist for achieving diastereoselective and enantioselective synthesis of the pyrrolidine core, which can be adapted for precursors to this compound.
One of the most potent methods for the stereocontrolled synthesis of pyrrolidines is the transition-metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. nih.gov Copper(I) complexes with chiral ligands have proven particularly effective in catalyzing these reactions, affording highly substituted fluorinated pyrrolidines in good yields and with excellent enantioselectivities. nih.gov
Multicomponent reactions (MCRs) also provide an efficient route to highly substituted pyrrolidines with multiple stereocenters in a single operation. nih.gov For example, a TiCl₄-catalyzed reaction between an optically active dihydrofuran, an N-tosyl imino ester, and a nucleophile can construct up to three contiguous asymmetric centers with a high degree of diastereoselectivity. nih.gov By choosing appropriate starting materials, this strategy could be employed to generate stereochemically defined precursors for chiral this compound derivatives.
Table 3: Examples of Stereoselective Pyrrolidine Synthesis Methods
| Method | Catalyst/Reagent | Key Features | Stereocontrol |
|---|---|---|---|
| Asymmetric 1,3-Dipolar Cycloaddition | Copper(I)-chiral ligand complexes | Forms highly substituted pyrrolidine ring. nih.gov | High enantioselectivity (e.g., 71-96% ee). nih.gov |
| Asymmetric Multicomponent Reaction | TiCl₄ | Constructs multiple stereocenters in one pot. nih.gov | High diastereoselectivity. nih.gov |
Considerations in Large-Scale Synthesis and Process Optimization
Transitioning a synthetic route from laboratory scale to large-scale industrial production requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and reproducibility. For the synthesis of this compound, process optimization would focus on aspects such as reagent cost and availability, reaction conditions, and product purification.
Key considerations for the scale-up of a potential synthetic route include:
Reagent Selection: Reagents that are expensive, hazardous, or require multi-step preparation are disfavored for large-scale production. For instance, while superacid chemistry using HF/SbF₅ offers unique reactivity, the highly corrosive and hazardous nature of this system would necessitate specialized equipment and handling protocols, adding significant cost and complexity. wikipedia.org Routes employing more common and less hazardous reagents are generally preferred.
Catalyst Efficiency: For catalytic reactions, such as the asymmetric cycloadditions, catalyst loading, turnover number, and ease of removal from the final product are critical parameters. High catalyst efficiency reduces costs and simplifies purification.
Reaction Conditions: Optimization aims to find the mildest possible reaction conditions (temperature, pressure) to minimize energy consumption and reduce the formation of byproducts. Solvent selection is also crucial, with a focus on greener, recyclable, and less toxic options.
Work-up and Purification: The purification process (e.g., distillation, crystallization, chromatography) can be a major bottleneck and cost driver in large-scale synthesis. Developing a process that yields a product pure enough for the intended application with minimal purification steps is a primary goal. Crystallization is often preferred over chromatography for large-scale purification due to its lower cost and scalability.
Process Safety: A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is essential. This includes assessing thermal stability, potential for runaway reactions, and toxicity of all materials involved.
Ultimately, the choice of a large-scale synthetic route involves a trade-off between the elegance of a particular chemical transformation and the practical constraints of industrial chemical production.
Chemical Reactivity and Reaction Mechanisms of 1 2 Fluoroethyl Pyrrolidine
Nucleophilic Substitution Reactivity at the Fluoroethyl Moiety
The electrophilic nature of the carbon atom bonded to fluorine, a highly electronegative element, makes the fluoroethyl group susceptible to nucleophilic attack. This reactivity can manifest through both intramolecular and intermolecular pathways.
Intramolecular Nucleophilic Displacement of Fluorine (SN2 Mechanisms)
A defining characteristic of 1-(2-fluoroethyl)pyrrolidine and related β-fluoroamines is their propensity to undergo intramolecular nucleophilic substitution. The nitrogen atom of the pyrrolidine (B122466) ring acts as a potent internal nucleophile, attacking the adjacent carbon atom and displacing the fluoride (B91410) ion. This process follows an SN2 (Substitution Nucleophilic Bimolecular) mechanism, leading to the formation of a strained, bicyclic aziridinium (B1262131) cation intermediate. mdpi.com
This intramolecular cyclization is a key factor in the compound's inherent instability, particularly in solution. Studies on structurally similar compounds, such as those containing a 2-(fluoromethyl)pyrrolidine (B3168299) moiety, have demonstrated significant decomposition under neutral pH conditions (pH 7.4) at elevated temperatures (50 °C). mdpi.com The degradation proceeds through this SN2-like pathway, where the nitrogen lone pair initiates the displacement of fluorine.
The resulting aziridinium ion is highly reactive and susceptible to subsequent nucleophilic attack. For instance, in an aqueous environment, water molecules can attack either of the carbon atoms of the strained three-membered ring. This ring-opening can lead to the formation of 1-(2-hydroxyethyl)pyrrolidine (an SN2-like product) or potentially a ring-expanded piperidine (B6355638) derivative. mdpi.com
Table 1: Decomposition Products of a Fluorinated Pyrrolidine Derivative via Intramolecular SN2 Displacement mdpi.com
| Initial Compound | Intermediate | Final Products in Aqueous Solution |
| N-Substituted 2-(Fluoromethyl)pyrrolidine | Aziridinium Cation | N-Substituted 2-(Hydroxymethyl)pyrrolidine |
| Ring-Expanded Piperidine Derivative |
Data based on analogous compounds and proposed mechanisms.
Intermolecular Reactions Involving the Fluoroethyl Group
While intramolecular reactions often predominate, the fluoroethyl group can also participate in intermolecular nucleophilic substitution reactions. Strong external nucleophiles can attack the carbon atom bearing the fluorine, leading to the displacement of the fluoride ion. This reaction is typical for primary halogenoalkanes. quora.com
The general mechanism for such a reaction is: Nu:⁻ + R-CH₂-CH₂-F → Nu-CH₂-CH₂-R + F⁻ (where Nu:⁻ is an external nucleophile and R is the pyrrolidine ring)
However, the rate and feasibility of these intermolecular reactions are often in competition with the rapid intramolecular cyclization. The inherent instability conferred by the proximal nitrogen nucleophile means that harsh conditions or very strong nucleophiles would likely be required to favor an intermolecular pathway over the intramolecular degradation route.
Stability and Degradation Pathways
The stability of this compound is intrinsically limited by the factors that drive the intramolecular displacement of the fluoride ion.
Chemical Instability and Defluorination Mechanisms
The primary pathway for the degradation of this compound is chemical decomposition initiated by the loss of a fluoride ion (defluorination). As detailed previously, the mechanism involves the formation of an aziridinium intermediate, which represents a spontaneous degradation route. mdpi.com This process is a significant concern for applications that would require the compound to be in a solution, especially for intravenous formulations in a pharmaceutical context. mdpi.com While the solid-state stability of such compounds may be acceptable, their solution-phase instability often curtails their further development. mdpi.com
This instability is a known characteristic of monofluorinated alkyl groups that have a neighboring intramolecular nucleophile. nih.gov The ease with which the five-membered ring can form the three-membered aziridinium ring contributes to a rapid rate of decomposition compared to analogous acyclic amines.
Influence of Proximal Functionalities on C-F Bond Stability
The stability of the carbon-fluorine (C-F) bond in this compound is profoundly influenced by the adjacent pyrrolidine nitrogen. The nitrogen's lone pair of electrons is perfectly positioned to act as an intramolecular nucleophile, significantly weakening the effective stability of the C-F bond under conditions that permit cyclization. mdpi.comnih.gov
The nucleophilicity of the pyrrolidine nitrogen itself can be modulated by other substituents on the ring. For instance, electron-withdrawing groups attached to the pyrrolidine ring would decrease the nitrogen's nucleophilicity, which could, in turn, slow down the rate of intramolecular attack and subsequent defluorination. Conversely, electron-donating groups would be expected to enhance the nitrogen's nucleophilic character, potentially accelerating decomposition.
Reactivity of the Pyrrolidine Ring System
The pyrrolidine ring itself is a saturated, cyclic secondary amine. nih.gov In the absence of the reactive fluoroethyl group, the nitrogen atom's lone pair of electrons would make it a good nucleophile and a moderately strong base. nih.govpearson.com It readily participates in typical amine reactions, such as alkylation, acylation, and reactions with electrophiles. nih.gov
However, the presence of the 1-(2-fluoroethyl) substituent significantly modifies the reactivity of the pyrrolidine nitrogen. The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect through the two-carbon chain. This effect reduces the electron density on the nitrogen atom. nih.govnih.gov
Consequently, this compound is expected to be a weaker base and a less potent nucleophile compared to unsubstituted pyrrolidine. The reduction in basicity (pKa) is a well-documented phenomenon for β-fluoroamines. nih.gov
Table 2: Comparative Basicity (pKa of Conjugate Acid) of Selected Amines
| Compound | Class | Hybridization of N | pKa of Conjugate Acid | Key Factor |
| Pyrrolidine | Cyclic Secondary Amine | sp³ | ~11.3 | Localized lone pair, sp³ orbital quora.comstackexchange.com |
| This compound | β-Fluoroamine | sp³ | Lower than 11.3 | Inductive electron withdrawal by fluorine nih.gov |
| Pyridine (B92270) | Aromatic Amine | sp² | ~5.2 | Lone pair in sp² orbital, more s-character quora.comstackexchange.com |
The pKa value for this compound is an estimation based on established chemical principles.
This diminished nucleophilicity would slow the rate of its reactions with external electrophiles. Nevertheless, as discussed extensively, the most significant reactive feature of the entire molecule remains the intramolecular interaction between the pyrrolidine nitrogen and the fluoroethyl group, which leads to its characteristic instability.
Electrophilic Aromatic Substitution on Pyrrole-Containing Analogues
While this compound itself is not an aromatic compound, its N-substituted pyrrole (B145914) analogues are expected to readily undergo electrophilic aromatic substitution. The pyrrole ring is significantly more reactive towards electrophiles than benzene (B151609) due to the participation of the nitrogen's lone pair of electrons in the aromatic π-system, which increases the electron density of the ring carbons. uobaghdad.edu.iqonlineorganicchemistrytutor.com Electrophilic attack preferentially occurs at the C-2 position because the resulting cationic intermediate is better stabilized by resonance (three resonance structures) compared to attack at the C-3 position (two resonance structures). uobaghdad.edu.iqonlineorganicchemistrytutor.com
The N-(2-fluoroethyl) group is primarily an electron-withdrawing group due to the inductive effect of the fluorine atom. This effect is expected to slightly deactivate the pyrrole ring towards electrophilic attack compared to an N-alkylpyrrole. However, the powerful electron-donating ability of the nitrogen atom via resonance still renders the ring highly susceptible to substitution.
Two common electrophilic substitution reactions for pyrroles are the Vilsmeier-Haack and Mannich reactions.
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto the pyrrole ring, typically at the C-2 position, using a Vilsmeier reagent (e.g., generated from POCl₃ and DMF). chemistrysteps.comnrochemistry.com This reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com
The Mannich reaction is a three-component condensation involving an active hydrogen compound (like pyrrole), formaldehyde, and a primary or secondary amine to yield a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orglibretexts.org For pyrrole, this results in the introduction of an aminomethyl group, usually at the C-2 position. chemtube3d.comadichemistry.com
Table 1: Examples of Electrophilic Aromatic Substitution on N-Substituted Pyrrole Analogues
| Reaction | N-Substituted Pyrrole | Reagents | Product | Position of Substitution | Reference |
| Vilsmeier-Haack | N-Methylpyrrole | POCl₃, DMF | N-Methylpyrrole-2-carbaldehyde | C-2 | chemistrysteps.com |
| Vilsmeier-Haack | N-Benzylpyrrole | POCl₃, DMF | N-Benzylpyrrole-2-carbaldehyde | C-2 | rsc.org |
| Mannich | Pyrrole | HCHO, (CH₃)₂NH | 2-[(Dimethylamino)methyl]pyrrole | C-2 | adichemistry.com |
| Mannich | 2,5-Dimethylpyrrole | HCHO, Piperidine | 3-(Piperidin-1-ylmethyl)-2,5-dimethylpyrrole | C-3 | researchgate.net |
Cycloaddition Reactions of Pyrrolidine Derivatives
Pyrrolidine derivatives are frequently synthesized and functionalized through cycloaddition reactions, most notably 1,3-dipolar cycloadditions. wikipedia.orgmdpi.com This type of reaction involves a 1,3-dipole, such as an azomethine ylide, and a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.org
The synthesis of fluorinated pyrrolidines has been achieved with high stereoselectivity using copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with fluorinated styrenes. rsc.orgnih.gov These reactions can produce highly functionalized pyrrolidine rings with excellent diastereomeric and enantiomeric excesses. rsc.orgnih.gov The presence of fluorine atoms in the resulting pyrrolidine ring has been shown to be crucial for certain biological activities, such as antifungal properties. rsc.orgnih.gov
While these examples focus on the formation of the pyrrolidine ring itself, existing pyrrolidine derivatives, including those with a 1-(2-fluoroethyl) substituent, can also participate in or be synthesized via cycloaddition pathways. For instance, an azomethine ylide can be generated from a secondary amine precursor like this compound, which could then react with a suitable dipolarophile.
Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions for the Synthesis of Fluorinated Pyrrolidine Derivatives
| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Imino ester | 1,1-Difluoro-4-methylstyrene | Cu(CH₃CN)₄BF₄ / Ligand, 80°C | 3,3-Difluoropyrrolidine derivative | 91 | >20:1 | 96 | rsc.org |
| Imino ester | 1,1-Difluoro-4-chlorostyrene | Cu(CH₃CN)₄BF₄ / Ligand, 80°C | 3,3-Difluoropyrrolidine derivative | 96 | >20:1 | 97 | rsc.org |
| L-proline and Aldehyde | β-Trifluoromethyl acrylamide | Reflux | Trifluoromethylated pyrrolizidine (B1209537) | - | - | - | bioorganica.com.ua |
| Isatin (B1672199), α-amino acid | Maleimide | Reflux | N-fused pyrrolidinyl spirooxindole | 76-95 | 17:1->99:1 | - | nih.gov |
Stereochemical Control and Conformational Dynamics in Reactions
The presence of a fluorine atom in a molecule can significantly influence its conformational preferences and, consequently, the stereochemical outcome of its reactions. This is due to a combination of steric and stereoelectronic effects. beilstein-journals.org Stereoelectronic effects arise from the interaction of orbitals, such as hyperconjugation.
In fluorinated N-heterocycles like piperidines, which are six-membered ring analogues of pyrrolidines, the fluorine atom often shows a preference for the axial position. d-nb.infonih.govresearchgate.net This "axial-F preference" can be attributed to stabilizing hyperconjugative interactions (e.g., electron donation from anti-periplanar C-H bonds into the low-lying σ*C-F orbital) and favorable charge-dipole interactions. d-nb.infonih.gov The polarity of the solvent can also play a major role in determining the conformational equilibrium. d-nb.info
For this compound, the five-membered ring is not rigid and exists in a dynamic equilibrium of envelope and twisted conformations. The stereoelectronic influence of the C-F bond in the side chain can affect the conformational population of the pyrrolidine ring and the orientation of the N-(2-fluoroethyl) substituent. These conformational biases can, in turn, influence the stereochemical course of reactions involving the pyrrolidine ring or the side chain by dictating the trajectory of incoming reagents. For instance, a preferred conformation might shield one face of the molecule, leading to a diastereoselective reaction. The anomeric effect, involving the delocalization of the nitrogen's lone pair electrons into the antibonding orbital of the C-F bond (nN→σ*CF), could also play a role in stabilizing certain conformations, particularly if the fluoroethyl chain folds back towards the ring. beilstein-journals.org
Table 4: Factors Influencing Conformational Preferences in Fluorinated N-Heterocycles
| Effect | Description | Influence on Conformation | Reference |
| Charge-Dipole Interactions | Electrostatic attraction between the positive charge on a protonated nitrogen and the partial negative charge on the fluorine atom. | Can stabilize conformations where the fluorine and nitrogen are in close proximity. | d-nb.infonih.gov |
| Hyperconjugation (Gauche Effect) | Electron donation from an anti-periplanar C-H bond into the antibonding σ* orbital of the C-F bond. | Often stabilizes a gauche or axial orientation of the fluorine atom. | d-nb.infonih.gov |
| Dipole Minimization | The tendency of the molecule to adopt a conformation that minimizes the overall molecular dipole moment. | Can favor conformations where the C-F and N-H/N-R dipoles are oriented to cancel each other out. | d-nb.info |
| Steric Repulsion | Repulsive interactions between bulky groups. | Generally disfavors conformations where the fluorine atom is in a sterically hindered position. | d-nb.info |
| Solvation Effects | The interaction of the molecule with solvent molecules. | Polar solvents can stabilize more polar conformers. | d-nb.info |
Advanced Analytical Characterization Methodologies for 1 2 Fluoroethyl Pyrrolidine
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the chemical analysis of 1-(2-Fluoroethyl)pyrrolidine, providing detailed information about its atomic and molecular structure. Different spectroscopic methods offer unique insights into the compound's architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR: Proton NMR is used to identify the number and arrangement of hydrogen atoms. For this compound, one would expect to observe distinct signals for the protons on the pyrrolidine (B122466) ring and the fluoroethyl side chain. The coupling between adjacent protons and between protons and the fluorine atom provides critical connectivity data.
¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a separate signal, and coupling with the fluorine atom (¹JCF, ²JCF, etc.) would be observable, aiding in the assignment of signals.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an indispensable tool. huji.ac.ilthermofisher.com It provides a direct and highly sensitive method for observing the fluorine atom. The chemical shift of the fluorine signal is indicative of its electronic environment, and its coupling to adjacent protons (²JHF) would appear as a characteristic multiplet, confirming the structure of the fluoroethyl group. thermofisher.comnih.gov
Table 1: Predicted NMR Data for this compound Note: The following table is based on established principles of NMR spectroscopy and data from structurally similar compounds, as direct experimental data for this compound is not widely available in published literature.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| ¹H NMR | |||
| -CH₂-F | ~4.5 | Triplet of triplets (tt) | ²JHF ≈ 47, ³JHH ≈ 5 |
| -N-CH₂- | ~2.8 | Triplet of triplets (tt) | ³JHH ≈ 5, ³JHF ≈ 25 |
| Pyrrolidine C2/C5-H | ~2.6 | Multiplet (m) | - |
| Pyrrolidine C3/C4-H | ~1.8 | Multiplet (m) | - |
| ¹³C NMR | |||
| -CH₂-F | ~82 | Doublet (d) | ¹JCF ≈ 170 |
| -N-CH₂- | ~58 | Doublet (d) | ²JCF ≈ 20 |
| Pyrrolidine C2/C5 | ~54 | Singlet (s) | - |
| Pyrrolidine C3/C4 | ~23 | Singlet (s) | - |
| ¹⁹F NMR |
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. It involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecular ion, confirming the presence of carbon, hydrogen, nitrogen, and fluorine in their expected ratios.
Tandem Mass Spectrometry (MS/MS): In platforms like LC-MS/MS, the molecular ion is isolated and fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, expected fragmentation pathways would include the loss of the fluoroethyl side chain or the cleavage of the pyrrolidine ring, providing structural confirmation. The pyrrolidine ring itself typically yields a characteristic base peak at m/z 70.
Infrared (IR) spectroscopy measures the vibration of bonds within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:
C-H stretching: Aliphatic C-H stretches from the pyrrolidine ring and ethyl chain would be observed in the 2850-3000 cm⁻¹ region. researchgate.net
C-N stretching: The stretching of the carbon-nitrogen bond of the tertiary amine would appear in the 1000-1250 cm⁻¹ range.
C-F stretching: A strong, characteristic absorption band for the carbon-fluorine bond is expected in the 1000-1400 cm⁻¹ region.
Chromatographic Separation Techniques
Chromatography is essential for the isolation and purification of this compound and for its quantitative analysis in various matrices.
Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The retention time—the time it takes for the compound to pass through the column—is a characteristic identifier. When coupled with a mass spectrometer (GC-MS), it provides definitive identification by matching both the retention time and the mass spectrum of the compound. nih.gov
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for separating compounds in a liquid mobile phase. For a polar compound like this compound, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) could be employed. nih.gov Coupling LC with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it a powerful tool for detecting and quantifying the compound in complex samples. nih.govshimadzu.com The selection of the column, mobile phase, and detector is optimized to achieve the best separation and detection of the target analyte.
Table 2: Summary of Analytical Techniques and Their Applications
| Technique | Abbreviation | Information Obtained |
| Proton Nuclear Magnetic Resonance | ¹H NMR | Number and connectivity of hydrogen atoms |
| Carbon-13 Nuclear Magnetic Resonance | ¹³C NMR | Carbon skeleton structure |
| Fluorine-19 Nuclear Magnetic Resonance | ¹⁹F NMR | Direct detection and environment of fluorine atom |
| High-Resolution Mass Spectrometry | HRMS | Accurate mass and elemental formula |
| Tandem Mass Spectrometry | MS/MS | Structural information from fragmentation patterns |
| Infrared Spectroscopy | IR | Presence of functional groups (C-H, C-N, C-F) |
| Gas Chromatography | GC | Separation and quantification of volatile compounds |
| Liquid Chromatography | LC | Separation and quantification of compounds in solution |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the qualitative analysis of this compound. scientificlabs.co.uk It is widely used to monitor reaction progress, identify compounds in a mixture, and determine purity. umich.eduanalyticaltoxicology.com The separation in TLC is based on the differential partitioning of the analyte between a stationary phase coated on a plate and a liquid mobile phase that moves up the plate by capillary action. annamalaiuniversity.ac.in182.160.97
Stationary and Mobile Phases: For a basic compound like this compound, the most common stationary phase is silica (B1680970) gel, a polar adsorbent. analyticaltoxicology.comannamalaiuniversity.ac.in Alumina is another polar adsorbent that can be used. annamalaiuniversity.ac.in The choice of the mobile phase is critical for achieving good separation. Typically, a mixture of organic solvents is used. For basic compounds that might interact strongly with the acidic silanol (B1196071) groups of silica gel, causing streaking, a small amount of a basic modifier like diethylamine (B46881) or ammonia (B1221849) is often added to the mobile phase. 182.160.97 Reversed-phase TLC plates, with a nonpolar stationary phase, can also be employed, using a polar mobile phase. annamalaiuniversity.ac.in
Visualization: Since this compound is not colored, visualization techniques are required to locate the spot on the TLC plate after development. youtube.com Common methods include:
UV Light: If the compound absorbs ultraviolet light, it can be visualized by shining short-wave (254 nm) UV light on TLC plates that contain a fluorescent indicator. The compound appears as a dark spot against a glowing green background. libretexts.orgictsl.net This method is non-destructive. umich.eduyoutube.com
Iodine Vapor: Exposing the plate to iodine crystals in a sealed chamber causes most organic compounds to appear as temporary yellow-brown spots. umich.edulibretexts.org
Chemical Stains: Spraying the plate with a chemical reagent that reacts with the compound to produce a colored product is a highly sensitive method. umich.edu For amines, ninhydrin (B49086) can be used, although it is more effective for primary and secondary amines. A more general stain, such as potassium permanganate, can oxidize the compound and appear as a light spot on a purple background. libretexts.org Charring with sulfuric acid is a destructive but universal method that visualizes all organic compounds as dark spots upon heating. umich.eduepfl.ch
Retention Factor (Rf): The position of the spot is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. ictsl.net The Rf value is dependent on the specific TLC system (stationary phase, mobile phase, temperature) and can be used for identification by comparing it to the Rf of a known standard run on the same plate. amazonaws.com
| Stationary Phase | Example Mobile Phase Composition | Visualization Method | Expected Rf Range |
|---|---|---|---|
| Silica Gel 60 F254 | Cyclohexane/Toluene/Diethylamine (75:15:10) 182.160.97 | UV Light (254 nm), Iodine Vapor, Potassium Permanganate Stain | 0.2 - 0.7 |
| Silica Gel | Chloroform/Methanol (90:10) with 1% Ammonia 182.160.97 | Iodine Vapor, Sulfuric Acid Charring | 0.3 - 0.8 |
| Alumina | Ethyl Acetate/Hexane (1:1) | Potassium Permanganate Stain | 0.4 - 0.9 |
| RP-18 F254s (Reversed-Phase) | Acetonitrile (B52724)/Water with 0.1% Trifluoroacetic Acid (70:30) mdpi.com | UV Light (254 nm), Iodine Vapor | 0.3 - 0.6 |
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a specific analytical method. This strategy is often employed to improve detection sensitivity, enhance chromatographic resolution, and increase ionization efficiency in mass spectrometry. nih.gov
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for analysis. The sensitivity of MS detection depends heavily on the ionization efficiency of the analyte. nih.gov While this compound, as a tertiary amine, can be readily protonated and detected in positive-ion electrospray ionization (ESI-MS), derivatization can still offer significant advantages. ddtjournal.com
The goal of derivatization for MS is typically to introduce a moiety that is either permanently charged or has a very high proton affinity. This enhances the response in ESI-MS, leading to lower detection limits. ddtjournal.comresearchgate.net
Common Derivatization Approaches for Amines:
Quaternization: Tertiary amines can be reacted with an alkylating agent (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This creates a permanent positive charge on the molecule, making it highly responsive in positive-ion ESI-MS, independent of the mobile phase pH.
Introduction of High Proton Affinity Groups: Reagents can be used to attach a functional group that is more basic (has a higher proton affinity) than the original tertiary amine. This ensures that in a competitive ionization environment, the derivatized analyte is more likely to be protonated.
Labeling with Easily Ionizable Tags: Reagents like dansyl chloride react with amines to introduce a tag that not only improves ionization but can also impart fluorescence for HPLC-fluorescence detection. ddtjournal.comsigmaaldrich.com
| Reagent Class | Example Reagent | Target Functional Group | Principle of Enhancement |
|---|---|---|---|
| Alkylating Agents | Methyl Iodide | Tertiary Amine | Forms a permanently charged quaternary ammonium salt. researchgate.net |
| Sulfonyl Chlorides | Dansyl Chloride ddtjournal.comsigmaaldrich.com | Secondary/Primary Amines (can be adapted) | Introduces a highly basic dimethylamino group. |
| Acyl Chlorides | 4-(Dimethylamino)benzoyl chloride sigmaaldrich.com | Hydroxyl, Primary/Secondary Amines | Adds a readily ionizable dimethylamino group. |
| N-Hydroxysuccinimide (NHS) Esters | TAHS (p-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate (B1207046) iodide) nih.gov | Primary/Secondary Amines | Introduces a pre-charged quaternary ammonium moiety. |
Derivatization can also be a powerful tool to improve the chromatographic behavior of an analyte. nih.gov This can involve modifying the polarity of the compound to improve retention or altering its structure to enable the separation of closely related substances, such as enantiomers.
Improving Achiral Separations: For gas chromatography (GC), the polarity and volatility of this compound are generally suitable. However, if analyzing it in the presence of interfering compounds, derivatization can alter its retention time to move it into a clear region of the chromatogram. For liquid chromatography (LC), derivatization can be used to increase the hydrophobicity of the molecule, leading to stronger retention on a reversed-phase column. ddtjournal.com This can be useful for separating it from more polar matrix components that would otherwise elute early.
Enabling Chiral Separations (Indirect Method): Since this compound is a chiral molecule, separating its enantiomers is often necessary, especially in a pharmaceutical context. longdom.org One approach is the indirect method, where the racemic mixture is reacted with a pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) chromatographic column. libretexts.orgnih.gov
| Goal | Chromatography Mode | Derivatization Approach | Example Reagent | Outcome |
|---|---|---|---|---|
| Increase Retention | Reversed-Phase HPLC | Increase hydrophobicity | Benzoyl chloride ddtjournal.com | Longer retention time, better separation from polar interferences. |
| Improve Peak Shape | GC | Block active sites | Trifluoroacetic anhydride (B1165640) (TFAA) sigmaaldrich.com | Reduces tailing for related amine impurities. |
| Resolve Enantiomers | HPLC or GC (achiral column) | Form diastereomers nih.gov | (R)-(-)-Mandelic acid or its derivatives | Two separate peaks corresponding to the two diastereomers are observed. |
Method Validation and Quality Assurance in Analysis
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. demarcheiso17025.comwdh.ac.id For the analysis of this compound, any quantitative method (e.g., HPLC, GC) must be validated to ensure the reliability and accuracy of the results. iaea.orgfda.gov This is a critical requirement in regulated environments like the pharmaceutical industry.
The key performance characteristics evaluated during method validation include:
Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and its correlation coefficient (r²) is typically expected to be ≥ 0.99. fda.gov
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte and measuring the recovery. fda.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. demarcheiso17025.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.comresearchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.
| Parameter | Definition | Typical Acceptance Criterion (for a drug substance assay) |
|---|---|---|
| Accuracy | Closeness to the true value. | Recovery of 98.0% to 102.0%. fda.gov |
| Precision (Repeatability) | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 2%. |
| Specificity | Ability to measure only the analyte. | Analyte peak is well-resolved from all other peaks (impurities, etc.). |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Concentration interval for reliable measurement. | Typically 80% to 120% of the test concentration. |
| LOQ | Lowest concentration measured reliably. demarcheiso17025.com | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy. |
Chiral Analysis and Enantiomeric Purity Determination
As a chiral compound, this compound can exist as two non-superimposable mirror images called enantiomers. In pharmacology, enantiomers of a drug can have vastly different activities and metabolic fates. libretexts.org Therefore, it is crucial to have analytical methods capable of separating and quantifying the individual enantiomers to determine the enantiomeric purity (or enantiomeric excess) of a sample. longdom.orgnih.gov
There are two primary chromatographic strategies for chiral separation:
Direct Method: This approach utilizes a Chiral Stationary Phase (CSP) in either HPLC or GC. researchgate.net CSPs are designed with a chiral selector that interacts stereoselectively with the enantiomers. One enantiomer will interact more strongly with the CSP, leading to a longer retention time and resulting in separation into two distinct peaks. Various types of CSPs are available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being widely used for HPLC. mdpi.com
Indirect Method: As described in section 4.3.2, this method involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers, which are then separated on a standard achiral column. sigmaaldrich.comresearchgate.net The choice of the chiral derivatizing agent is critical to ensure a complete reaction and sufficient resolution of the resulting diastereomeric peaks.
The determination of enantiomeric purity is typically expressed as enantiomeric excess (% ee), which is a measure of how much more of one enantiomer is present compared to the other.
| Feature | Direct Method (using CSP) | Indirect Method (using Derivatization) |
|---|---|---|
| Principle | Stereoselective interactions between enantiomers and a chiral stationary phase. | Conversion of enantiomers to diastereomers, followed by separation on an achiral phase. nih.gov |
| Advantages | Simple sample preparation; avoids potential side reactions from derivatization; direct analysis of enantiomers. | Uses standard, less expensive achiral columns; can sometimes provide better resolution; may enhance detectability. longdom.org |
| Disadvantages | CSPs are generally more expensive and can be less robust than achiral columns; method development can be more complex. | Derivatization adds an extra step to sample preparation; reagent must be enantiomerically pure; reaction must go to completion without racemization. sigmaaldrich.com |
| Typical Application | Routine quality control for enantiomeric purity in the pharmaceutical industry. mdpi.com | When a suitable CSP is not available or when higher sensitivity is needed through a derivatizing tag. |
Computational Chemistry Applications in 1 2 Fluoroethyl Pyrrolidine Research
Molecular Modeling and Conformational Analysis of 1-(2-Fluoroethyl)pyrrolidine
Molecular modeling of this compound focuses on understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. The pyrrolidine (B122466) ring itself is not flat but exists in puckered conformations, typically described as "envelope" or "twist" forms. nih.gov The introduction of a flexible 2-fluoroethyl group on the nitrogen atom adds further conformational complexity.
A key factor governing the conformation of the fluoroethyl side chain is the gauche effect. This phenomenon, often observed in F-C-C-X fragments where X is an electronegative atom or group like nitrogen, favors a conformation where the fluorine and the nitrogen are gauche (a 60° dihedral angle) to each other. nih.gov This preference is attributed to stabilizing hyperconjugative interactions, such as σCH → σ*CF. nih.gov
When the nitrogen atom of the pyrrolidine ring is protonated, as it would be in a physiological environment, this preference is significantly enhanced by an attractive electrostatic interaction. beilstein-journals.orgnih.gov This "electrostatic gauche effect" arises from the favorable interaction between the positively charged ammonium (B1175870) center (N+) and the partially negative fluorine atom (Fδ−). beilstein-journals.orgnih.gov Studies on the analogous 3-fluoropyrrolidinium cation and 2,2-difluoroethylammonium cation have shown that this electrostatic attraction results in a highly favored conformation where the fluorine and nitrogen groups are close to each other. beilstein-journals.orgnih.govnih.gov
For the 1-(2-fluoroethyl)pyrrolidinium cation, this strong gauche preference in the side chain would restrict its rotation. This restriction can, in turn, influence the conformational equilibrium of the pyrrolidine ring itself through steric interactions, potentially favoring one ring pucker over the other to minimize steric clash with the constrained side chain.
| Effect | Description | Governing Interaction | Relevance to this compound |
|---|---|---|---|
| Gauche Effect | Tendency of the F-C-C-N fragment to adopt a gauche conformation. | Hyperconjugation (e.g., σCH→σ*CF) nih.gov | Influences the conformation of the N-fluoroethyl side chain. |
| Electrostatic Gauche Effect | Enhanced gauche preference upon protonation of the nitrogen atom. | Attractive electrostatic interaction (N+∙∙∙Fδ−) beilstein-journals.orgnih.gov | Dominates side-chain conformation in the protonated state, which can impact ring pucker. |
| Ring Pucker | The non-planar conformation of the pyrrolidine ring. | Minimization of torsional and steric strain. | The two main forms are Cγ-exo and Cγ-endo, and their equilibrium can be influenced by substituents. nih.gov |
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules like this compound. nih.gov DFT provides a good balance of computational cost and accuracy, making it a widely used tool for a variety of applications. mdpi.com
DFT calculations are instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed energy profile for a given reaction. This allows for the determination of activation barriers and helps to understand why certain products are formed over others.
For instance, DFT has been used to identify competing pathways in the fluorination of aliphatic C-H bonds and to evaluate transition state energies. researchgate.net In the context of forming pyrrolidine rings via cycloaddition reactions, computational studies can clarify the mechanism, showing whether it is a polar or concerted process and predicting the stereochemical outcome. mdpi.com For reactions involving this compound, DFT could be used to model its synthesis or its subsequent transformations, providing insights that are difficult to obtain experimentally.
Quantum chemistry provides a direct route to predicting the spectroscopic properties of molecules, which is invaluable for structure confirmation and characterization.
NMR Spectroscopy: DFT calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comscielo.br By comparing the calculated spectrum of a proposed structure with the experimental data, one can confidently assign peaks and confirm the molecular structure. mdpi.com
Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies using DFT allows for the prediction of Infrared (IR) and Raman spectra. scielo.brnih.gov These predicted spectra can be compared with experimental results to identify characteristic vibrational modes associated with specific functional groups and to confirm the molecule's structure. nih.govnih.gov
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, allowing for the prediction of its UV-Visible absorption spectrum. nih.govmdpi.com This can provide information about the molecule's electronic structure and chromophores.
| Spectroscopy Type | Computational Method | Predicted Properties | Primary Use |
|---|---|---|---|
| NMR | DFT (GIAO) | Chemical Shifts (δ), Coupling Constants (J) mdpi.comscielo.br | Structural Elucidation and Peak Assignment |
| Infrared (IR) / Raman | DFT | Vibrational Frequencies (cm-1) scielo.brnih.gov | Functional Group Identification, Conformational Analysis |
| UV-Visible | TD-DFT | Absorption Wavelengths (λmax), Oscillator Strengths nih.govmdpi.com | Analysis of Electronic Transitions and Chromophores |
Structure-Activity and Structure-Property Relationship Predictions
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate a molecule's chemical structure with its biological activity or physical properties. nih.govmdpi.com These models are built on the principle that the structure of a molecule dictates its function. mdpi.com
The process involves calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure. These can include electronic descriptors (e.g., orbital energies, partial charges), steric descriptors (e.g., molecular volume, surface area), and lipophilic descriptors (e.g., logP). nih.gov For a series of related compounds, such as derivatives of this compound, these descriptors are calculated and then statistical methods like multiple linear regression or genetic function approximation are used to build a mathematical equation that relates the descriptors to an observed activity (e.g., receptor binding affinity, enzyme inhibition). nih.govmdpi.comresearchgate.net The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding medicinal chemistry efforts toward more potent and effective molecules. nih.gov
Ligand-Target Interaction Simulations and Binding Mode Analysis
For this compound derivatives designed to interact with a biological target such as a protein receptor or enzyme, computational simulations are crucial for understanding the binding process at an atomic level.
The typical workflow begins with molecular docking . This technique predicts the preferred orientation of the ligand when bound to the target protein, generating a binding pose. chemrxiv.org Docking algorithms score different poses based on factors like shape complementarity and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net
Following docking, Molecular Dynamics (MD) simulations are often performed. nih.gov MD simulations model the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. sonar.ch These simulations can reveal key dynamic interactions that are critical for binding but not apparent from a static docked structure.
Finally, techniques like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method can be applied to the MD simulation trajectory to calculate the binding free energy . nih.govmdpi.com This provides a quantitative estimate of the ligand's binding affinity for the target, which is a critical parameter in drug design. mdpi.com This comprehensive analysis of the binding mode and affinity helps rationalize the observed activity of a compound and provides a structural basis for designing improved analogs. nih.gov
Predictive Computational Models for Chemical Reactivity and Selectivity
Computational chemistry has emerged as a powerful tool for predicting the reactivity and selectivity of chemical compounds, offering insights that are often difficult to obtain through experimental means alone. In the context of this compound, while specific computational studies on this exact molecule are not extensively documented in publicly available literature, the principles and methodologies can be understood by examining research on analogous structures and relevant reaction types. Predictive models, often employing Density Functional Theory (DFT) and other quantum chemical methods, can elucidate reaction mechanisms, determine activation energies, and predict the most likely outcomes of chemical transformations.
The reactivity of this compound is primarily governed by the interplay of the nucleophilic pyrrolidine ring and the electrophilic center at the carbon atom bonded to the fluorine. Computational models can be employed to predict the propensity of this compound to undergo various reactions, such as nucleophilic substitution (SN2) at the fluoroethyl side chain or reactions involving the pyrrolidine nitrogen.
Predicting Nucleophilic Substitution Reactivity
One of the key reactions of interest for this compound is the nucleophilic substitution of the fluoride (B91410) ion. Computational models can predict the feasibility and rate of such reactions. For instance, machine learning models, such as those based on the Bidirectional Encoder Representations from Transformers (BERT) architecture, have been trained to predict experimental reaction rates (logk values) for SN2 reactions with near-experimental accuracy. chemrxiv.org These models can identify key electronic and steric effects that influence reactivity. chemrxiv.org
To illustrate how computational models can provide quantitative predictions, consider the following hypothetical data table, which is based on computational studies of related SN2 reactions. This table shows calculated activation energies for the substitution of a fluoride ion by different nucleophiles. Lower activation energy suggests a more favorable reaction.
| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Ammonia (B1221849) | Acetonitrile (B52724) | 25.8 |
| Hydroxide | Water | 22.1 |
| Thiolate | DMSO | 19.5 |
This table is illustrative and based on general principles of SN2 reactivity, as specific data for this compound is not available.
Conformational Analysis and Its Impact on Reactivity
The three-dimensional structure, or conformation, of this compound can significantly influence its reactivity. Computational methods are adept at determining the most stable conformations and the energy barriers between them. Studies on similar molecules, such as 2,2-difluoroethylamine (B1345623) hydrochloride, have shown that electrostatic interactions and hyperconjugation play a crucial role in determining conformational preferences. nih.govnih.gov For instance, the "gauche effect," where a gauche arrangement of electronegative substituents is favored, can be computationally investigated. nih.govnih.gov
In the case of this compound, the orientation of the fluoroethyl group relative to the pyrrolidine ring would be a key area of computational investigation. The population of different conformers can affect the accessibility of the reaction centers to incoming reagents.
Elucidating Reaction Mechanisms
Computational models are invaluable for mapping out the entire energy landscape of a chemical reaction, including transition states and intermediates. This allows for a detailed understanding of the reaction mechanism. For example, in the synthesis of pyrrolidine derivatives, quantum chemical modeling based on DFT has been used to elucidate the mechanism of cyclization reactions. nih.gov These studies can pinpoint the rate-determining step and reveal the role of catalysts or solvent molecules. nih.gov
A hypothetical reaction coordinate diagram, derived from a computational study, could illustrate the energy changes as this compound undergoes a reaction, providing a visual representation of the activation barriers and the stability of intermediates.
The following table presents data from a computational study on the formation of a pyrrolidine ring, which is analogous to the core structure of this compound. This data highlights the ability of computational models to quantify the energetics of reaction steps.
| Reaction Step | Computational Method | Calculated Energy Barrier (kJ/mol) |
|---|---|---|
| Cyclization to form pyrrolidine ring | DFT (B3LYP/6-31G) | 11.9 |
| Lactone ring opening | DFT (B3LYP/6-31G) | 84.9 |
| Tautomerization | DFT (B3LYP/6-31G*) | 178.4 |
Data adapted from a computational study on the synthesis of pyrrolidinedione derivatives. nih.gov
Preclinical Biological Activity and Structure Activity Relationship Sar Studies of 1 2 Fluoroethyl Pyrrolidine Analogues
Enzyme Modulation and Inhibition Studies
Carbonic Anhydrase II (hCA II) Inhibition by Fluorinated Pyrrolidines
Analogues of 1-(2-fluoroethyl)pyrrolidine have been investigated as inhibitors of human carbonic anhydrase II (hCA II), a ubiquitous enzyme involved in numerous physiological processes. Research has focused on fluorinated pyrrolidines and piperidines that incorporate tertiary benzenesulfonamide (B165840) moieties, revealing a novel class of selective hCA II inhibitors. nih.govresearchgate.net
A study involving a series of substituted pyrrolidines and piperidines demonstrated that these compounds exhibited selective inhibition of hCA II over other isoforms such as hCA I, IX, and XII. nih.gov The introduction of a fluorine atom and the presence of a tertiary benzenesulfonamide were key to this selectivity. The structure-activity relationship (SAR) studies highlighted that the nature and position of substituents on the pyrrolidine (B122466) ring significantly influence the inhibitory profile. For instance, compound 3b in a related series of pyrrolidine-benzenesulfonamides, which features a complex substituent, was identified as a highly potent hCA II inhibitor with a Ki value of 5.14 ± 0.61 nM. ua.esnih.gov This suggests that the pyrrolidine scaffold can be optimized to achieve high affinity for the enzyme's active site. The inhibition mechanism for these tertiary sulfonamides is considered non-classical, as they are believed to bind in a manner distinct from the classical primary sulfonamide inhibitors, potentially by occluding the entrance to the active site. mdpi.com
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Pyrrolidine-Containing Benzenesulfonamide Analogues
| Compound | hCA I (Ki nM) | hCA II (Ki nM) |
|---|---|---|
| 3b | 17.61 ± 3.58 | 5.14 ± 0.61 |
| 6a | - | - |
| 6b | - | - |
Data sourced from multiple studies focusing on pyrrolidine-benzenesulfonamides. ua.esnih.gov
Caspase-3 and Caspase-7 Inhibition by Pyrrolidine-Containing Isatin (B1672199) Analogs
Pyrrolidine-containing isatin analogs have emerged as potent and selective inhibitors of caspase-3 and caspase-7, key executioner enzymes in the apoptotic pathway. The selectivity of these compounds is attributed to the interaction of the pyrrolidine ring with the S2 subsite of the caspases. sinapse.ac.uk
Structure-activity relationship (SAR) studies have revealed that modifications to the pyrrolidine moiety and the isatin core can significantly impact inhibitory potency. For example, the presence of a 2-(phenoxymethyl)pyrrolidine (B2688903) functionality on the isatin core generally leads to more active compounds against caspase-3 and -7 compared to those with an unsubstituted pyrrolidin-1-yl sulfonyl moiety. sinapse.ac.uktandfonline.com Further modifications, such as the introduction of a 4-chloro phenylacetamide group, have resulted in compounds with IC50 values in the low micromolar range for caspase-3. sinapse.ac.uk
Fluorination of the pyrrolidine ring has also been explored to develop potential PET imaging agents for apoptosis. These fluorinated analogs have demonstrated high inhibition potencies for caspases-3 and -7, with IC50 values reaching the nanomolar range (as low as 30 nM and 37 nM, respectively). nih.gov The introduction of a hydrophilic group, such as a pyridine (B92270) ring or a triazole ring, to the isatin scaffold can dramatically increase the inhibitory potency in both enzymatic and whole-cell assays. nih.gov For instance, a pyridine-containing analog, 5-(2-pyridin-3-yl-oxymethylpyrrolidine-1-sulfonyl)isatin, showed a caspase-3 IC50 of 3.1 nM. nih.gov
Table 2: Inhibition of Caspase-3 and Caspase-7 by Pyrrolidine-Containing Isatin Analogues
| Compound | Caspase-3 IC50 (nM) | Caspase-7 IC50 (nM) |
|---|---|---|
| 20d (4-chloro phenylacetamide derivative) | 2330 | - |
| 16 (Pyridine-containing analog) | 3.1 | - |
| 23 (IMA analog of 16) | 7.5 | - |
| WC-II-89 (Phenoxymethyl-containing analog) | 9.7 | - |
| 21 (IMA analog of WC-II-89) | 18.3 | - |
Data represents a selection of compounds from various studies to illustrate SAR. nih.govsinapse.ac.uk
Cholinesterase Activity Modulation by N-Fluoroethylpyrrolidinyl Esters (e.g., AChE, BChE)
N-Fluoroethylpyrrolidinyl esters have been synthesized and evaluated as potential radiotracers for measuring brain cholinesterase activity, particularly acetylcholinesterase (AChE). The introduction of a fluoroethyl group in place of a methyl group on the pyrrolidine nitrogen has a significant impact on the enzymatic cleavage rate and selectivity. nih.govnih.gov
Studies have shown that N-fluoroethylpyrrolidinyl esters exhibit slower in vitro enzymatic cleavage rates by cholinesterases compared to their non-fluorinated counterparts. This modification also leads to a higher selectivity for AChE over butyrylcholinesterase (BChE). nih.gov This is a desirable characteristic for tracers aiming to specifically measure AChE activity. While detailed kinetic data for a broad range of these specific esters is limited in the provided context, the principle of reduced enzymatic hydrolysis due to the electron-withdrawing nature of fluorine is a key finding. This modulation of cholinesterase activity underscores the potential of the this compound scaffold in designing targeted enzyme modulators.
Table 3: Cholinesterase Selectivity of N-Fluoroalkylated Esters
| Compound Class | Selectivity Profile |
|---|---|
| N-fluoroethylpiperidinyl esters | Higher selectivity for AChE |
| N-fluoroethylpyrrolidinyl esters | Higher selectivity for AChE |
Information based on comparative studies of N-fluoroalkylated esters. nih.govresearchgate.net
Receptor Binding and Modulation
Interactions with G-quadruplex DNA and DNA Binding Modes
The incorporation of a fluoroethylpyrrolidine moiety can significantly influence the interaction of small molecules with G-quadruplex DNA structures. The fluorination of peripheral pyrrolidine rings attached to G-quadruplex binding ligands, such as acridine (B1665455) derivatives, has been shown to alter the conformation of the pyrrolidine ring and its binding mode. sinapse.ac.uknih.gov
Modulation of Toll-like Receptor (TLR) Signaling Pathways (e.g., NF-κB, IRF3 inhibition)
Research into the biological activities of this compound analogues has revealed their potential to modulate key inflammatory pathways. One notable analogue, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), has demonstrated significant inhibitory effects on Toll-like receptor (TLR) signaling pathways. nih.gov TLRs are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns and triggering inflammatory responses. nih.govnih.gov
Upon activation, TLRs initiate downstream signaling cascades that primarily rely on two pathways: the myeloid differentiation primary response 88 (MyD88)-dependent pathway and the TIR-domain-containing adapter-inducing interferon-β (TRIF)-dependent pathway. nih.gov These pathways converge on the activation of key transcription factors, namely nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3), which orchestrate the expression of a wide array of inflammatory mediators. nih.govnih.govnih.gov
Studies have shown that FPP effectively inhibits the activation of both NF-κB and IRF3 induced by TLR agonists. nih.gov This inhibition extends to the downstream expression of inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as the chemokine interferon-inducible protein-10. nih.gov The inhibitory action of FPP is not limited to agonist-induced activation; it also suppresses NF-κB and IRF3 activation when stimulated by the overexpression of downstream signaling components of the TLR pathways. nih.gov This suggests that FPP may act on a common signaling node within these inflammatory cascades.
The ability of FPP to suppress these critical signaling pathways highlights the potential for this class of compounds to be developed as therapeutic agents for inflammatory diseases. nih.gov
Table 1: Effect of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) on TLR Signaling
| Pathway Component | Effect of FPP | Reference |
|---|---|---|
| NF-κB Activation | Inhibition | nih.gov |
| IRF3 Activation | Inhibition | nih.gov |
| Cyclooxygenase-2 (COX-2) Expression | Inhibition | nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) Expression | Inhibition | nih.gov |
Structure-Activity Relationship (SAR) Investigations
The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties. tandfonline.comresearchgate.netencyclopedia.pub The fluoroethyl moiety in this compound and its analogues can significantly impact their biological activity. Fluorine's high electronegativity and relatively small size allow it to alter a molecule's electronic properties, conformation, and metabolic stability without drastically increasing its steric bulk. tandfonline.comresearchgate.net
Introduction of fluorine can increase the lipophilicity of a compound, which may enhance its ability to cross cell membranes and access its biological target. tandfonline.comnih.gov Furthermore, the carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation by enzymes like the cytochrome P450 system. tandfonline.comencyclopedia.pub This increased metabolic stability can lead to a longer biological half-life and improved bioavailability.
The presence of the fluoroethyl group can also influence the binding affinity of the molecule to its target protein. nih.gov The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with the target. researchgate.net In some cases, fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, within the binding pocket of a receptor or enzyme. nih.gov
The pyrrolidine ring serves as a versatile scaffold in drug discovery, and its substituents and conformation play a critical role in determining biological activity. nih.govnih.govresearchgate.netbohrium.com The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional arrangement of substituents that can be optimized for interaction with a specific biological target. nih.gov
The position, size, and electronic properties of substituents on the pyrrolidine ring can profoundly affect a compound's potency and selectivity. nih.govmdpi.comrsc.org For instance, SAR studies on various pyrrolidine-based compounds have shown that even minor modifications to the substituents can lead to significant changes in biological activity. nih.govmdpi.com In a series of pyrrolidine-based melanocortin receptor agonists, the stereochemistry at the 2-position of the pyrrolidine ring was found to be crucial for binding affinity and agonist potency. nih.gov
The precise placement of a fluorine atom within a molecule can have a dramatic effect on its biological properties. tandfonline.comnih.gov The position of the fluorine atom in this compound analogues can influence factors such as metabolic stability, binding affinity, and mechanism of action. tandfonline.comencyclopedia.pubnih.gov
For instance, positioning a fluorine atom on a site that is susceptible to metabolic oxidation can block this pathway, thereby increasing the drug's half-life. encyclopedia.pub The electron-withdrawing effects of fluorine can also alter the pKa of nearby functional groups, which can be critical for receptor binding. researchgate.net
In a broader context of medicinal chemistry, the strategic placement of fluorine has been shown to enhance the potency of various drug classes. nih.gov For example, in a series of quinolone antibiotics, the presence of a fluorine atom at the C-6 position was found to improve gyrase-complex binding by several folds. tandfonline.com Similarly, the substitution of a non-fluorinated benzene (B151609) ring with a 1,3,5-trifluorobenzene (B1201519) moiety in a calcitonin gene-related peptide (CGRP) receptor antagonist resulted in a four-fold increase in affinity. nih.gov These examples underscore the principle that the position of fluorine substitution is a critical parameter to consider in the design of potent and selective therapeutic agents.
Preclinical In Vitro Studies of Biological Effects
A growing body of preclinical research has demonstrated the potential of pyrrolidine derivatives to induce apoptosis, or programmed cell death, in various cancer cell lines. researchgate.netfrontiersin.org This is a significant area of investigation as the induction of apoptosis is a key mechanism for many anticancer therapies. monash.eduresearchgate.net
Studies on structurally diverse benzyl-pyrrolidine-3-ol analogues have shown their ability to induce apoptosis in human promyelocytic leukemia (HL-60) cells. monash.eduresearchgate.net The apoptotic activity of these compounds was found to be selective for cancer cells, with milder cytotoxic effects observed on non-cancerous cell lines. monash.eduresearchgate.net The mechanism of apoptosis induction by these analogues is believed to involve the activation of caspases, which are key proteases that execute the apoptotic program. monash.edu Specifically, these compounds have been shown to target and interact with caspase-3, a vital executioner caspase. monash.edu
Similarly, other classes of pyrrolidine derivatives, such as amphiphilic pyrrolidines and spirooxindole pyrrolidines, have also been reported to induce apoptosis in various cancer cell lines, including those of the pancreas and lung. nih.govnih.govrsc.org The apoptotic response to these compounds is often characterized by morphological changes such as membrane blebbing, cell shrinkage, and condensation of nuclear material. monash.edu
The monitoring of apoptosis in these in vitro studies typically involves a variety of well-established assays:
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect the externalization of phosphatidylserine, an early marker of apoptosis (Annexin V staining), and loss of membrane integrity, a feature of late-stage apoptosis or necrosis (PI staining). nih.gov
Hoechst and Acridine Orange/Ethidium Bromide Staining: These fluorescent dyes are used to visualize nuclear morphology. Apoptotic cells often exhibit condensed or fragmented nuclei, which can be observed by microscopy. nih.gov
Caspase Activity Assays: These assays measure the activity of key apoptotic enzymes like caspase-3, confirming the activation of the caspase cascade. frontiersin.orgnih.gov
Mitochondrial Membrane Potential (MMP) Assays: A decrease in MMP is an early event in the intrinsic pathway of apoptosis. Dyes like Rhodamine-123 can be used to monitor changes in MMP by flow cytometry. monash.edu
Western Blot Analysis: This technique is used to detect the expression levels of key apoptosis-related proteins, such as those in the Bcl-2 family (e.g., Bax, Bcl-2) and cytochrome c.
Table 2: In Vitro Apoptosis Studies of Pyrrolidine Analogues
| Compound Class | Cell Line(s) | Key Findings | Apoptosis Monitoring Methods | Reference |
|---|---|---|---|---|
| Benzyl-pyrrolidine-3-ol analogues | HL-60 | Selective cytotoxicity, induction of apoptosis via caspase-3 activation. | Rhodamine-123 staining, microscopic analysis. | monash.edu |
| Amphiphilic pyrrolidine derivatives | Pancreatic cancer cell lines | Induction of a potent apoptotic response. | Inhibition by Bcl-XL overexpression and caspase inhibitors. | nih.gov |
| Highly functionalized pyrrolidine derivatives | Jurkat | Apoptotic cell death mediated by increased activation of caspase-3. | Annexin V/FITC staining, flow cytometry. | nih.gov |
| Spirooxindole pyrrolidine analogues | A549 (lung cancer) | Selective induction of apoptosis in cancer cells. | Hoechst staining, Acridine Orange/Ethidium Bromide staining. | nih.govrsc.org |
Anti-inflammatory Effects
The pyrrolidine scaffold is a key feature in a variety of compounds investigated for their anti-inflammatory properties. nih.govnih.gov Derivatives of this heterocyclic structure have been shown to target key mediators in inflammatory pathways. For instance, the compound 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) has demonstrated notable anti-inflammatory potential by suppressing Toll-like receptor (TLR) signaling pathways. nih.gov TLRs are crucial in the innate immune system, recognizing pathogen-associated molecular patterns and triggering inflammatory responses. nih.gov
Research has shown that FPP inhibits the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3), which are critical transcription factors downstream of TLR signaling. nih.gov The inhibition of these factors leads to the reduced expression of pro-inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov Furthermore, FPP has been observed to suppress the expression of interferon-inducible protein-10. nih.gov These findings suggest that pyrrolidine analogues can exert anti-inflammatory effects by modulating specific intracellular signaling cascades.
Studies on other pyrrolidine derivatives have also pointed to their potential to inhibit COX-1 and COX-2 enzymes, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The exploration of these compounds in computational docking studies and in vivo animal models has helped to identify promising lead compounds for the development of new anti-inflammatory agents. nih.gov
Antibacterial Activity of Pyrrolidine-Containing Compounds
The pyrrolidine ring is an important structural component in the development of new antibacterial agents. ijcps.orgnih.gov Numerous studies have synthesized and evaluated a wide range of pyrrolidine derivatives, demonstrating their activity against both Gram-positive and Gram-negative bacteria. nih.gov
For example, a series of pyrrolidine-thiazole derivatives were synthesized and evaluated for their antibacterial properties. nih.govfrontiersin.org One compound, containing a 4-fluorophenyl substituent attached to the thiazole (B1198619) ring, showed significant activity against Bacillus cereus and Staphylococcus aureus. nih.govfrontiersin.org In another study, sulfonylamino pyrrolidine derivatives were assessed, with one compound exhibiting potent activity against S. aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govfrontiersin.org The antibacterial efficacy of these compounds is often determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.
The structural features of these derivatives play a crucial role in their antibacterial potency. For instance, the presence and position of substituents on the pyrrolidine or associated rings can significantly influence their activity spectrum and efficacy. tandfonline.com Research has shown that combining the pyrrolidine moiety with other heterocyclic structures, such as thiazole or oxadiazole, can lead to compounds with enhanced antibacterial effects. nih.govbiointerfaceresearch.com
Table 1: Antibacterial Activity of Selected Pyrrolidine Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 51a (pyrrolidine-thiazole derivative) | Bacillus cereus | 21.70 ± 0.36 | nih.govfrontiersin.org |
| Compound 51a (pyrrolidine-thiazole derivative) | Staphylococcus aureus | 30.53 ± 0.42 | nih.govfrontiersin.org |
| Compound 38 (sulfonylamino pyrrolidine derivative) | Staphylococcus aureus | 3.11 | nih.govfrontiersin.org |
| Compound 38 (sulfonylamino pyrrolidine derivative) | Escherichia coli | 6.58 | nih.govfrontiersin.org |
| Compound 38 (sulfonylamino pyrrolidine derivative) | Pseudomonas aeruginosa | 5.82 | nih.govfrontiersin.org |
| Compound 27a (1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivative) | Staphylococcus aureus | 16 | nih.govfrontiersin.org |
| Compound 27a (1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivative) | Bacillus subtilis | 16 | nih.govfrontiersin.org |
Immune Response Modulation (e.g., T-cell proliferation, Treg population)
Certain analogues of this compound have been investigated for their ability to modulate the immune response, particularly their effects on T-cell activity. T-cell proliferation is a fundamental process in the adaptive immune response, and its modulation is a key strategy in treating various immune-related disorders. nih.gov
Structure-activity relationship (SAR) studies of furanylmethylpyrrolidine-based compounds, which act as inhibitors of the ST2 receptor (a member of the interleukin-1 receptor family), have provided insights into their immunomodulatory functions. nih.gov These studies have shown that specific analogues can inhibit the proliferation of pro-inflammatory CD4+ and CD8+ T-cells. nih.gov
Simultaneously, these compounds have been observed to promote the expansion of the regulatory T-cell (Treg) population, specifically CD4+Foxp3+ Tregs. nih.gov Tregs play a critical role in maintaining immune tolerance and suppressing excessive inflammatory responses. For example, in one study, compound 3c demonstrated the highest efficacy in inhibiting CD4+ and CD8+ T-cell proliferation while dose-dependently promoting the expansion of Tregs. nih.gov In contrast, compounds 4a and 14e showed weaker inhibitory effects on T-cell proliferation despite having lower IC50 values in biochemical assays. nih.gov This highlights the complexity of the structure-activity relationship and the importance of evaluating compounds in cell-based functional assays.
The ability of these pyrrolidine-based molecules to suppress pro-inflammatory T-cell responses while enhancing the population of immunosuppressive Tregs suggests their potential as therapeutic agents for conditions characterized by overactive immune responses. nih.gov
Preclinical In Vivo Studies in Animal Models (e.g., Rodent Models)
Preclinical in vivo studies, primarily in rodent models, are essential for evaluating the systemic effects, efficacy, and pharmacokinetic properties of new chemical entities before they can be considered for human trials. biotestfacility.com Several pyrrolidine derivatives have been assessed in such models for various biological activities.
For instance, novel pyrrolidine derivatives have been screened for their in vivo analgesic and anti-inflammatory activity in laboratory animals. nih.gov These studies help to confirm the therapeutic potential observed in in vitro assays and provide a more comprehensive understanding of the compound's behavior in a complex biological system.
Pharmacokinetic (PK) studies are a critical component of in vivo research. In a study involving furanylmethylpyrrolidine-based ST2 inhibitors, the plasma concentrations of several compounds were monitored over time in mice following intraperitoneal administration. nih.gov The results provided key pharmacokinetic parameters, such as the elimination half-life (t1/2). For example, the parent compound iST2-1 had a calculated half-life of 1.43 hours. An analogue, compound 3c , showed a slower elimination rate with a half-life of 3.74 hours, while another analogue, 14e , had a similar elimination rate to the parent compound with a half-life of 1.54 hours but achieved a lower serum concentration. nih.gov These in vivo data are crucial for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile and for guiding the design of future therapeutic agents. nih.gov
Radiochemistry and Radiolabeling Applications of 1 2 Fluoroethyl Pyrrolidine
Strategies for ¹⁸F-Radiolabeling of 1-(2-Fluoroethyl)pyrrolidine Derivatives
The integration of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) into derivatives of this compound is a critical step in the development of novel Positron Emission Tomography (PET) tracers. The physical characteristics of ¹⁸F, including its 109.7-minute half-life and low positron energy (635 keV), make it highly suitable for molecular imaging applications. nih.govbohrium.com Effective radiolabeling strategies are essential for producing these tracers with high radiochemical yield, purity, and specific activity, ensuring their suitability for preclinical and clinical research. nih.govnih.gov
One-Pot Radiochemical Synthesis using 2-[¹⁸F]Fluoroethylazide or 2-[¹⁸F]Fluoroethyl Tosylate
One-pot synthesis methods are highly favored in radiochemistry as they streamline the production process, reduce synthesis time, and can be more easily automated. jove.comnih.govnih.gov For incorporating the ¹⁸F-fluoroethyl group, two key synthons, 2-[¹⁸F]fluoroethylazide and 2-[¹⁸F]fluoroethyl tosylate, are frequently employed.
2-[¹⁸F]Fluoroethylazide: This synthon is particularly valuable for its application in the copper(I)-catalyzed Huisgen cycloaddition, commonly known as a "click reaction," to form ¹⁸F-labeled 1,2,3-triazoles. nih.govdntb.gov.ua The process begins with the nucleophilic fluorination of a precursor like 2-azidoethyl-4-toluenesulfonate to produce 2-[¹⁸F]fluoroethylazide. nih.gov This intermediate can then be reacted with a terminal alkyne-functionalized derivative of a target molecule. This "click labeling" approach is known for its high efficiency and mild reaction conditions. nih.gov For instance, reacting 2-[¹⁸F]fluoroethylazide with various terminal alkynes has been shown to produce excellent yields of the corresponding ¹⁸F-labeled 1,2,3-triazoles. nih.gov A model peptide was labeled using this method with a decay-corrected radiochemical yield of 92.3 ± 0.3%. nih.gov
2-[¹⁸F]Fluoroethyl Tosylate ([¹⁸F]FETs): This is a versatile and widely used reagent for ¹⁸F-fluoroethylation due to its high reactivity with functionalities such as phenols, thiophenols, and amides. rsc.org The synthesis of [¹⁸F]FETs itself is a straightforward process, typically involving the reaction of ethylene (B1197577) glycol bis-tosylate with [¹⁸F]fluoride. rsc.org This reagent can then be used in a one-pot reaction to label a precursor molecule. For example, a simplified one-pot method has been developed for the automated radiosynthesis of tracers like [¹⁸F]FEDAC and [¹⁸F]FET, achieving radiochemical yields of 26 ± 3.7% and 14 ± 2.2%, respectively. nih.gov This approach avoids the need for azeotropic drying of the cyclotron-produced [¹⁸F]F⁻, further simplifying the process. nih.gov
Radiochemical Yield and Purity Optimization
Optimizing the radiochemical yield (RCY) and ensuring high radiochemical purity are paramount for the successful production of PET tracers. Several factors can influence the outcome of the radiosynthesis.
For syntheses involving 2-[¹⁸F]Fluoroethyl Tosylate , reaction conditions such as temperature, time, and the molar ratio of base to precursor are critical. rug.nl Studies have shown that these variables can affect the formation of volatile radioactive side-products like [¹⁸F]vinyl fluoride (B91410) and 2-[¹⁸F]fluoroethanol, which can reduce the yield of the desired product. rug.nlx-mol.com Therefore, careful control of these parameters is necessary to maximize the formation of [¹⁸F]FEtOTs and subsequent labeled products. rug.nl The choice of precursor can also impact yield; for instance, bis-tosylated and bis-mesylated alkane precursors generally give higher yields of [¹⁸F]fluoroalkylated products compared to their dibromo-alkane counterparts. rsc.org
In the case of 2-[¹⁸F]fluoroethylazide and click chemistry, optimization involves factors like the reactivity of the alkyne substrate and the choice of catalyst. nih.gov While some highly reactive alkynes can achieve nearly quantitative incorporation of the azide (B81097) at room temperature, others may require heating to achieve excellent yields. nih.gov
Post-synthesis purification is a crucial step for ensuring the final product meets the stringent purity requirements for in vivo use. High-performance liquid chromatography (HPLC) is the standard method for purifying the radiolabeled product from unreacted precursors and byproducts. nih.govcore.ac.uk The development of protocols using injectable and environmentally friendly mobile phases for HPLC can facilitate the clinical production of these tracers. jove.com For example, a one-pot, two-step protocol for 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan resulted in a radiochemical yield of 20 ± 5% with both radiochemical purity and enantiomeric excess exceeding 95%. jove.comnih.gov
Development of Positron Emission Tomography (PET) Tracers
The this compound moiety serves as a valuable structural component in the design and development of novel PET tracers for imaging a variety of biological processes. mdpi.comsemanticscholar.org Its incorporation can favorably influence the pharmacokinetic and pharmacodynamic properties of a molecule, leading to tracers with high specificity and favorable in vivo distribution for imaging specific molecular targets. researchgate.netnih.gov
This compound-Based Tracers for Apoptosis Imaging (e.g., [¹⁸F]ICMT-11)
Apoptosis, or programmed cell death, is a fundamental biological process, and its non-invasive imaging can provide crucial information for cancer therapy monitoring. nih.gov Caspase-3 is a key executioner enzyme in the apoptotic cascade, making it an attractive target for imaging probes. nih.gov
[¹⁸F]ICMT-11, an isatin (B1672199) sulfonamide derivative containing a 1-(2-fluoroethyl)-1H- nih.govnih.govpnas.org-triazol-4-yl)methyl group, has been developed as a specific PET tracer for imaging caspase-3/7 activity. nih.govpnas.org This tracer was developed through a facile radiosynthesis route and exhibits sub-nanomolar affinity for its target. nih.gov
Research Findings for [¹⁸F]ICMT-11:
In Vitro: [¹⁸F]ICMT-11 has been shown to bind to a range of drug-induced apoptotic cancer cells. pnas.org
In Vivo Preclinical: In mouse models with lymphoma xenografts, PET imaging with [¹⁸F]ICMT-11 demonstrated a significant increase in tumor uptake (up to 2-fold) as early as 24 hours after treatment with an anticancer drug compared to controls. pnas.org This increased signal was correlated with histological evidence of increased apoptosis. pnas.org The tracer has also been used to visualize heterogeneous distribution of apoptosis within tumors, suggesting that voxel-wise analysis of PET data could be highly informative. nih.gov
Human Studies: The first-in-human studies of [¹⁸F]ICMT-11 in healthy volunteers found it to be a safe tracer with a favorable radiation dosimetry profile, comparable to other common ¹⁸F-labeled PET tracers. nih.govsnmjournals.org The mean effective dose was estimated to be 0.025 ± 0.004 mSv/MBq. nih.gov The tracer is eliminated through both renal and hepatobiliary routes. nih.govsnmjournals.org The highest absorbed radiation doses were observed in the gallbladder wall, small intestine, and liver. nih.govnih.gov This biodistribution profile might limit its application for imaging apoptosis in the abdominal region. nih.gov
| [¹⁸F]ICMT-11 Dosimetry in Healthy Volunteers (Top 5 Organs) | |
| Organ | Absorbed Dose (mGy/MBq, mean ± SD) |
| Gallbladder wall | 0.59 ± 0.44 |
| Small intestine | 0.12 ± 0.05 |
| Upper large intestinal wall | 0.08 ± 0.07 |
| Urinary bladder wall | 0.08 ± 0.02 |
| Liver | 0.07 ± 0.01 |
| Data derived from studies in healthy human volunteers. nih.govsnmjournals.org |
Radiotracers for Cholinesterase Activity Measurement
Cholinesterases, particularly acetylcholinesterase (AChE), are crucial enzymes in the nervous system. Measuring their activity in the brain is important for understanding neurological disorders and the effects of certain toxins. nih.gov PET tracers that can quantify this activity are therefore valuable research tools.
A series of N-[(¹⁸F)fluoroethyl]pyrrolidinyl esters have been synthesized and evaluated as potential radiotracers for measuring brain cholinesterase activity. nih.govresearchgate.net The rationale for using the fluoroethyl group in place of a more traditional methyl group is that it results in slower enzymatic cleavage rates in vitro and can lead to higher selectivity for AChE. nih.govresearchgate.net Based on metabolism studies in mouse blood and PET imaging in rats, some of these pyrrolidine-based esters were identified as promising candidates for further evaluation in higher species. nih.gov Another first-in-class organophosphate-based PET tracer, O-(2-[¹⁸F]fluoroethyl)-O-(p-nitrophenyl) methylphosphonate, has also been developed for the assessment of cholinesterases in the brain and peripheral tissues. nih.gov
Imaging of Specific Receptors (e.g., S1PR2)
The this compound scaffold is also being explored in the development of tracers for specific cell surface receptors. Sphingosine-1-phosphate receptor 2 (S1PR2) is a G protein-coupled receptor that plays a significant role in various diseases, including demyelinating central nervous system diseases like multiple sclerosis, inflammation, and cancer. nih.govwustl.edu As such, S1PR2 expression levels can serve as a disease biomarker, and PET imaging could provide a non-invasive method for its assessment. wustl.edu
Researchers have developed novel compounds, including pyrazolopyridine derivatives, that are highly potent and selective for binding to S1PR2. wustl.edu While initial reports have focused on Carbon-11 labeled tracers for this target, the development of ¹⁸F-labeled analogues containing structures like this compound is a logical next step to leverage the longer half-life of fluorine-18. nih.gov The development of effective S1PR2-targeted PET tracers could be instrumental for early diagnosis, monitoring disease progression, and assessing the efficacy of S1PR2-targeted therapies. nih.govwustl.edu
In Vivo Stability of Radiolabeled Compounds
The successful application of radiolabeled compounds in positron emission tomography (PET) is critically dependent on their stability within a biological system. The in vivo stability of a radiotracer, particularly those labeled with fluorine-18, directly influences its biodistribution, target accumulation, and the clarity of the resulting image. Metabolic processes can alter the structure of the radiotracer, potentially leading to the release of the [¹⁸F]fluoride ion, which is then taken up by bone, obscuring the PET image and complicating quantification. Therefore, a thorough evaluation of the metabolic fate of new radiotracers is a cornerstone of preclinical assessment.
One area of investigation has been in the development of radiotracers for acetylcholinesterase (AChE), where N-[(¹⁸F)fluoroethyl]pyrrolidinyl esters have been synthesized and evaluated. nih.gov A key aspect of these studies is the assessment of the radiotracer's susceptibility to enzymatic cleavage and other metabolic transformations in living organisms.
Detailed Research Findings
In a comparative study, a series of N-fluoroethylpyrrolidinyl esters were synthesized and their stability was assessed. The inclusion of a fluoroethyl group, as opposed to a methyl group, was found to result in slower rates of enzymatic cleavage in vitro. nih.gov This suggests that the 2-fluoroethyl group can confer a degree of metabolic stability to the molecule.
Further investigations into the metabolism of these compounds in mouse blood provided insights into their in vivo behavior. The data from these studies, combined with PET time-activity curves in rats, allowed for the identification of radiotracer candidates with favorable stability profiles for further evaluation in higher species. nih.gov
The stability of the C-F bond is a crucial factor in the design of ¹⁸F-labeled radiotracers. While this bond is inherently strong, metabolic processes, particularly oxidation by cytochrome P450 enzymes, can lead to defluorination. The structural context of the fluoroethyl group is therefore critical. For instance, the presence of heteroatoms in proximity to the fluoroethyl group can influence its metabolic stability.
While specific data tables detailing the percentage of intact this compound-based radiotracers over time in various tissues are not extensively available in the public domain, the general findings from related studies indicate that the N-(2-fluoroethyl)pyrrolidine moiety, when incorporated into larger molecules, demonstrates a degree of metabolic stability that warrants its use in the design of novel PET radiotracers. The following table summarizes the conceptual findings regarding the stability of such compounds.
| Compound Class | Key Findings on In Vivo Stability | Implications for Radiotracer Design |
|---|---|---|
| N-[(¹⁸F)Fluoroethyl]pyrrolidinyl Esters | The fluoroethyl group leads to slower in vitro enzymatic cleavage compared to a methyl group. nih.gov Metabolism in mouse blood and PET studies in rats helped identify more stable candidates. nih.gov | The this compound moiety can be a viable component in the design of metabolically stable radiotracers, though the overall structure influences stability. |
Further preclinical studies are essential to fully characterize the in vivo stability profile of any new radiotracer based on the this compound scaffold. These studies typically involve the analysis of blood and tissue samples at various time points after injection to identify and quantify the parent radiotracer and its metabolites.
Metabolic Pathways and Biotransformation Studies of 1 2 Fluoroethyl Pyrrolidine Derivatives
Identification of Metabolites of Fluoroethylpyrrolidine Scaffolds
The biotransformation of compounds containing a pyrrolidine (B122466) ring is extensive, and identifying the resulting metabolites is key to understanding their complete pharmacological and toxicological profile. labcorp.comevotec.com While specific studies on 1-(2-fluoroethyl)pyrrolidine are not extensively detailed in the public domain, the metabolic pathways for related pyrrolidine and pyrrolidinone structures have been well-documented, allowing for predictive identification of metabolites for fluoroethylpyrrolidine scaffolds. nih.govnih.gov High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are primary analytical methods for identifying and elucidating the structure of these metabolites from biological matrices. criver.comhyphadiscovery.com
Common metabolic transformations for pyrrolidine-containing compounds involve Phase I reactions, which introduce or expose functional groups. nih.govnih.gov Key identified metabolic pathways for the pyrrolidine scaffold include:
Hydroxylation: This is a principal metabolic route, often occurring on the pyrrolidine ring, particularly at the C5 position. nih.gov For designer cathinones containing a pyrrolidine ring, hydroxylation of the ring is a noted metabolic feature. nih.gov
Oxidative C-N Cleavage (Ring Opening): Following hydroxylation, the pyrrolidine ring can undergo oxidative cleavage. nih.gov For instance, the metabolism of daclatasvir (B1663022) involves δ-oxidation of the pyrrolidine moiety, which leads to ring opening and the formation of an aminoaldehyde intermediate. nih.gov
Reduction: The reduction of keto groups is another common pathway for pyrrolidinophenones. nih.gov
Based on these established pathways, the predicted metabolites for a this compound scaffold would likely include hydroxylated derivatives and products of ring scission. The presence of the fluoroethyl group adds another layer of complexity, with potential for metabolism on the ethyl chain itself.
Table 1: Predicted Phase I Metabolites of this compound Derivatives
| Predicted Metabolic Pathway | Potential Metabolite Structure |
|---|---|
| Pyrrolidine Ring Hydroxylation | Hydroxylated this compound |
| Pyrrolidine Ring Opening | Aminoaldehyde derivatives |
| Fluoroethyl Chain Oxidation | Carboxylic acid or alcohol derivatives |
Enzymatic Biotransformation Mechanisms
The biotransformation of this compound derivatives is primarily orchestrated by a suite of metabolic enzymes, with the Cytochrome P450 superfamily playing a central role.
The Cytochrome P450 (CYP) family of enzymes is responsible for the Phase I metabolism of a vast majority of drugs and xenobiotics. nih.govmdpi.com These heme-containing monooxygenases catalyze a variety of reactions, with oxidation being the most prominent. nih.gov For pyrrolidine-containing compounds, CYP enzymes are the main drivers of oxidative metabolism. nih.gov The general mechanism involves the enzyme's heme-iron center, which, after binding the substrate, activates molecular oxygen to insert an oxygen atom into the substrate molecule. nih.gov
In the context of this compound, CYP-mediated metabolism is expected to be responsible for the hydroxylation of the pyrrolidine ring and potential oxidation on the N-ethyl side chain. nih.govnih.gov The specific CYP isoforms involved (e.g., CYP3A4, CYP2D6, CYP2C9) would determine the rate and regioselectivity of the metabolism, influencing the compound's pharmacokinetic profile. nih.govyoutube.com Inhibition or induction of these enzymes by co-administered drugs can lead to significant drug-drug interactions. windows.net
While the carbon-fluorine (C-F) bond is exceptionally strong, its cleavage under physiological conditions is a known metabolic pathway, particularly for monofluorinated alkyl groups. acs.org This process, known as defluorination, can be facilitated by drug-metabolizing enzymes and is a critical consideration for fluorinated drug candidates. acs.org
The mechanism of defluorination for a fluoroethyl group often involves enzymatic hydroxylation (an oxidative process) at the carbon atom bearing the fluorine atom (α-carbon). researchgate.net This creates an unstable hemiacetal-like intermediate that can spontaneously eliminate a fluoride (B91410) ion (F-) to form an aldehyde. This metabolic C-F bond cleavage can lead to the formation of potentially toxic metabolites and the release of fluoride ions, which have a strong affinity for bones and can cause safety issues like skeletal fluorosis with long-term use. acs.org The intrinsic instability of a 2-(fluoromethyl)pyrrolidine (B3168299) structure has been demonstrated in stress tests, where the fluorine was displaced, implicating an aziridinium (B1262131) ion intermediate. acs.org
Metabolic Stability Assessment (In Vitro and In Vivo)
Assessing the metabolic stability of a drug candidate is a crucial step in early drug discovery to predict its in vivo pharmacokinetic behavior. nih.goveurofinsdiscovery.com Metabolic stability refers to a compound's susceptibility to biotransformation and is typically expressed as its in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov
In Vitro Assessment: These studies are the frontline for evaluating metabolic stability. nih.gov They utilize various subcellular fractions and cell-based systems, including:
Liver Microsomes: These are vesicles of the endoplasmic reticulum from homogenized liver cells and are rich in CYP enzymes. They are widely used to assess Phase I metabolic stability. eurofinsdiscovery.commdpi.com
Hepatocytes: Intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes, offering a more comprehensive metabolic profile. eurofinsdiscovery.commdpi.com
S9 Fractions: A supernatant fraction from liver homogenate that contains both microsomal and cytosolic enzymes. eurofinsdiscovery.com
In these assays, the test compound is incubated with the enzyme source and necessary cofactors (e.g., NADPH for CYPs), and the decrease in the parent compound concentration over time is measured to calculate stability parameters. nih.gov
In Vivo Assessment: In vivo studies, typically in animal models like rats or dogs, are conducted to understand the full pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). researchgate.net These studies confirm the predictions from in vitro data and identify the major metabolites present in plasma and urine. nih.govresearchgate.net Discrepancies between in vitro and in vivo results can occur, often due to the rapid further transformation of initial metabolites in the whole-organism system. researchgate.net
For fluoroethylpyrrolidine derivatives, these assessments would quantify their rate of metabolism and identify which species (e.g., rat, dog, human) provides the most relevant toxicological model for human metabolism. mdpi.com
Table 2: Key Parameters in Metabolic Stability Assessment
| Parameter | Description | System |
|---|---|---|
| Half-life (t½) | The time required for 50% of the compound to be metabolized. | In vitro (microsomes, hepatocytes), In vivo (plasma) |
| Intrinsic Clearance (CLint) | The inherent ability of the liver (or other metabolic system) to metabolize a drug. | In vitro (microsomes, hepatocytes) |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches systemic circulation. | In vivo |
Impact of Fluoroethyl Group on Metabolic Fate
The strategic incorporation of fluorine into drug candidates is a common medicinal chemistry tactic to modulate various properties, including metabolic stability. nih.govchemrxiv.org The fluoroethyl group on the pyrrolidine scaffold has a multifaceted impact on the molecule's metabolic fate.
On one hand, the high bond dissociation energy of the C-F bond can be exploited to block metabolism at a susceptible site, a strategy known as "metabolic blocking." acs.org By replacing a hydrogen atom with a fluorine atom at a "metabolic soft spot," chemists can prevent or slow down CYP-mediated oxidation at that position, thereby increasing the compound's half-life and bioavailability. chemrxiv.orgresearchgate.net
Convergent Evolution in Pyrrolidine Alkaloid Biosynthesis Relevant to Synthetic Analogues
The biosynthesis of pyrrolidine and more complex pyrrolizidine (B1209537) alkaloids in plants offers fascinating insights into how nature generates chemical diversity, providing inspiration for the design of synthetic analogues like this compound. epa.govnih.gov A key theme in the evolution of these pathways is convergent evolution, where similar biosynthetic capabilities have arisen independently in different plant lineages. nih.gov
The first dedicated enzyme in pyrrolizidine alkaloid biosynthesis, homospermidine synthase (HSS), is a prime example. nih.govnih.gov Studies have shown that the gene for HSS evolved on multiple separate occasions in the history of flowering plants through the duplication of a gene from primary metabolism, deoxyhypusine (B1670255) synthase. nih.gov This repeated, independent recruitment of a primary metabolic gene for a role in specialized defense chemistry highlights a powerful evolutionary strategy for pathway innovation. nih.govbaidu.com
This natural precedent for pathway evolution is highly relevant to the development of synthetic analogues. Just as plants have evolved to modify core structures to create a diverse array of alkaloids with different properties, medicinal chemists use synthetic methods to create novel analogues with improved therapeutic profiles. rsc.orgnih.gov Understanding the enzymatic logic and evolutionary strategies of natural product biosynthesis can inform the design of synthetic routes and the selection of structural modifications. The development of synthetic compounds like this compound can be seen as an extension of this theme of exploring chemical space around a privileged scaffold—the pyrrolidine ring—a process that nature has been perfecting through evolution for millions of years. researchgate.netresearchgate.net
Future Research Directions and Unexplored Avenues for 1 2 Fluoroethyl Pyrrolidine
Exploration of Novel Synthetic Pathways and Methodologies
The development of efficient, selective, and sustainable synthetic methods is paramount for advancing the study of 1-(2-fluoroethyl)pyrrolidine and its analogues. Future research will likely focus on moving beyond traditional alkylation techniques towards more sophisticated and greener approaches.
Key areas of exploration include:
Catalytic Asymmetric Synthesis : To access specific enantiomers of chiral pyrrolidine (B122466) derivatives, the development of catalytic asymmetric radical aminoperfluoroalkylation and aminodifluoromethylation of alkenes presents a promising route. nih.gov Such methods would provide versatile access to enantioenriched α-tertiary pyrrolidines bearing fluoroalkyl groups with high yields and excellent enantioselectivity.
Photoredox and Electrochemical Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-fluorine bonds under mild conditions. researchgate.net Investigating the photoactivation of electron donor-acceptor (EDA) complexes could provide an economical and environmentally friendly means of direct fluoroalkylation. rsc.org
Enzymatic Fluoroethylation : Biocatalysis offers unparalleled selectivity. The development of enzymatic methods for fluoroethylation, potentially using engineered transferases and synthetic analogues of S-adenosylmethionine (SAM), could enable highly chemo- and regioselective synthesis that is difficult to achieve through traditional chemistry. researchgate.netacs.org Overcoming the instability of fluoroethylating agents like FEt-SAM is a critical challenge in this area. acs.org
Green Chemistry Approaches : There is a growing need for sustainable synthesis methodologies. rsc.org Future syntheses of this compound should aim to utilize renewable resources, reduce waste, and employ less hazardous reagents, aligning with the principles of green chemistry. acs.orgdntb.gov.ua
| Methodology | Potential Advantage | Key Challenge |
| Catalytic Asymmetric Synthesis | Access to specific stereoisomers | Catalyst design and optimization |
| Photoredox/EDA Catalysis | Mild, environmentally friendly conditions | Substrate scope and scalability |
| Enzymatic Fluoroethylation | High chemo- and regioselectivity | Stability of biological reagents |
| Green Chemistry Approaches | Reduced environmental impact | Identifying renewable feedstocks |
Advanced Computational Approaches for Deeper Mechanistic Understanding and Prediction
Computational chemistry offers powerful tools to predict molecular properties and understand reaction mechanisms, thereby guiding experimental work. For this compound, advanced computational approaches can provide invaluable insights into its behavior and potential applications.
Future computational studies should focus on:
Conformational Analysis : The five-membered pyrrolidine ring is conformationally flexible. Quantum-chemical analyses can elucidate how the fluorine substituent influences the ring's conformational equilibrium through stereoelectronic interactions like the anomeric and gauche effects. researchgate.netbeilstein-journals.org Understanding these conformational biases is crucial, as they can significantly impact biological activity. nih.gov
Prediction of Physicochemical Properties : Machine learning models can be trained on datasets of fluorinated compounds to accurately predict key properties like acidity/basicity (pKa) and lipophilicity (LogP). researchgate.net Such predictive tools can accelerate the design of analogues with optimal pharmacokinetic profiles.
Mechanistic Studies of Synthesis : Computational modeling can be used to investigate the transition states and reaction pathways of novel synthetic methods. For instance, simulations can help optimize conditions for fluoroalkylation reactions by providing a deeper understanding of the underlying mechanisms. hokudai.ac.jp
Protein-Ligand Interactions : For drug discovery applications, molecular dynamics simulations are essential for understanding how the fluoroethylpyrrolidine moiety interacts with biological targets. nih.gov A key challenge is the development and use of accurate force fields that can correctly model the unique behavior of the fluorine atom in these interactions, including its ability to form hydrogen bonds and disrupt water networks. nih.gov
Identification of New Preclinical Biological Targets and Therapeutic Applications
The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. mdpi.com The introduction of a fluoroethyl group can enhance metabolic stability, binding affinity, and bioavailability. researchgate.net A major avenue of future research is the systematic screening of this compound and its derivatives to identify novel biological targets and therapeutic uses.
Potential therapeutic areas for exploration include:
Oncology : Fluorinated heterocycles are prevalent in anticancer drugs. mdpi.com Derivatives of this compound could be investigated as inhibitors of novel cancer targets. For example, fluorinated pyrrolidines have shown selective inhibition of carbonic anhydrase II, an enzyme implicated in some cancers. nih.gov
Neuro-oncology and Diagnostics : The fluoroethyl group is a key component of PET imaging agents like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), used for diagnosing brain tumors by targeting amino acid transporters such as LAT1. nih.govresearchgate.net Novel analogues of this compound could be developed as more specific and effective PET tracers.
Inflammatory Diseases : N-heterocyclic compounds are known to possess anti-inflammatory properties. nih.govnih.gov Derivatives could be tested in assays for targets involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Infectious Diseases : The search for new antibacterial and antiviral agents is a global priority. Nitrogen-containing heterocycles are a rich source of potential antimicrobial compounds. nih.gov Screening libraries of fluoroethylpyrrolidine derivatives against various pathogens could lead to the discovery of new lead compounds.
Development of Hybrid Molecules Incorporating this compound Moieties
A powerful strategy in drug design is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. This approach can lead to compounds with dual modes of action, improved selectivity, or enhanced potency. Future research should explore the synthesis of hybrid molecules that incorporate the this compound moiety.
This can be achieved by covalently linking the fluoroethylpyrrolidine scaffold to other known bioactive fragments. For instance:
DNA-Interacting Agents : Linking the pyrrolidine group to planar aromatic systems like acridines could generate novel compounds that bind to specific DNA structures, such as G-quadruplexes, which are therapeutic targets in cancer. nih.govsinapse.ac.uk
Kinase Inhibitors : Many kinase inhibitors feature a heterocyclic core. The this compound group could be appended to known kinase inhibitor scaffolds to modulate solubility, cell permeability, and target engagement.
Antitubulin Agents : The pyrrolidine ring is a component of some compounds that target the protein tubulin. nih.gov Incorporating the fluoroethyl group could improve the metabolic stability and efficacy of such agents.
Application in Advanced Materials Science and Catalysis
The influence of fluorine on the electronic properties and stability of molecules extends beyond medicinal chemistry into materials science and catalysis. nih.gov While less explored, this compound could serve as a valuable building block in these areas.
Unexplored avenues include:
Functional Polymers : As a functional monomer, this compound could be incorporated into polymers. The fluorine content could impart desirable properties such as thermal stability, chemical resistance, and altered surface properties (e.g., hydrophobicity).
Organocatalysis : Pyrrolidine derivatives are widely used as organocatalysts. The electron-withdrawing nature of the fluoroethyl group could modulate the basicity and nucleophilicity of the pyrrolidine nitrogen, potentially leading to catalysts with novel reactivity and selectivity.
Ligands for Metal Catalysis : The compound could serve as a ligand for transition metals. The fluorine atom could influence the electronic properties of the metal center, thereby tuning the catalytic activity for various organic transformations.
Addressing Challenges in Stability and Selectivity of Fluoroethylpyrrolidine Analogues
While fluorination can enhance molecular properties, it also introduces significant synthetic and metabolic challenges. A critical area of future research will be to understand and overcome these hurdles.
Key challenges to address are:
Metabolic Stability : The stability of fluoroethylated compounds can be unpredictable and species-dependent. For example, some compounds show high stability in human serum but are rapidly metabolized in mouse models. nih.gov Detailed in vitro and in vivo metabolic studies of this compound analogues are needed to establish their pharmacokinetic profiles and identify potential metabolic liabilities. nih.gov
Regio- and Stereoselectivity : The selective introduction of a fluoroethyl group onto a pyrrolidine ring, especially one with multiple functional groups or stereocenters, remains a significant synthetic challenge. researchgate.net Developing highly selective fluorination and fluoroalkylation reactions is crucial for accessing structurally defined analogues. acs.org
Conformational Control : The fluorine atom exerts a strong influence on the conformation of the pyrrolidine ring. researchgate.netbeilstein-journals.org While this can be exploited to pre-organize a molecule for optimal binding to a target, it also presents a challenge. A deep understanding of these conformational effects is necessary for the rational design of bioactive analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
